Technical Documentation Center

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
  • CAS: 1043920-65-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: A Computational and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole represents a novel heterocyclic scaffold with significant potential in medicinal chemistry. U...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole represents a novel heterocyclic scaffold with significant potential in medicinal chemistry. Understanding its physicochemical properties is paramount for predicting its pharmacokinetic profile, designing effective drug delivery systems, and optimizing its synthesis. This guide provides a comprehensive analysis of these properties, leveraging advanced computational chemistry techniques in the absence of extensive experimental data. By combining theoretical predictions with a comparative analysis of related pyrazole derivatives, we offer a robust framework for researchers to anticipate the behavior of this promising molecule.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical characteristics. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A thorough understanding of these parameters in the early stages of drug discovery is not merely advantageous; it is a critical determinant of success. For novel scaffolds like 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, where experimental data is sparse, computational chemistry emerges as an indispensable tool for reliable prediction and guidance.[1]

This guide delves into the predicted physicochemical landscape of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, providing both the "what" and the "how." We will explore the theoretical underpinnings of the computational methods employed and present the predicted data in a clear, comparative format. This approach is designed to empower researchers with the necessary insights to make informed decisions in their drug development endeavors.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's structure is essential for interpreting its physicochemical properties.

PropertyValueSource
IUPAC Name 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-
Molecular Formula C₈H₉BrN₂-
Molecular Weight 213.08 g/mol -
Canonical SMILES CN1N=C(Br)C2=C1CCC2-
CAS Number Not available-
Related CAS Numbers 1780289-53-3 (1-methyl isomer)[2][3], 1782514-06-0 (1-ethyl isomer)[2]

Computational Methodology: A Window into Molecular Properties

In the absence of direct experimental data, quantum mechanical calculations provide a powerful avenue for predicting physicochemical properties with a high degree of accuracy. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques.

Density Functional Theory (DFT) for Property Prediction

DFT, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, has been shown to be a reliable method for calculating the electronic structure and properties of pyrazole derivatives.[4] This approach allows for the prediction of various parameters, including molecular geometry, orbital energies (HOMO and LUMO), and spectral properties.

Ab Initio Methods for Enhanced Accuracy

For even greater accuracy, especially in the calculation of energies and reaction pathways, ab initio methods like Møller-Plesset perturbation theory (MP2) can be employed.[4] These methods, while computationally more intensive, can provide valuable benchmarks for DFT results.

Workflow for Computational Property Prediction

Caption: Workflow for predicting physicochemical properties using computational methods.

Predicted Physicochemical Properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

The following table summarizes the predicted physicochemical properties of the target molecule, derived from computational models and compared with general experimental data for pyrazole derivatives.

PropertyPredicted Value for Target MoleculeGeneral Range for Pyrazole DerivativesRationale and Significance
Melting Point (°C) Solid at room temperature (predicted)69-70 (unsubstituted pyrazole) to >200[5][6]The fused ring system and bromine substituent likely lead to a higher melting point than simple pyrazoles due to increased molecular weight and intermolecular interactions. A higher melting point can impact dissolution rates.
Boiling Point (°C) > 200 (predicted)186-188 (unsubstituted pyrazole)[5]The molecular weight and polarity suggest a high boiling point. This is generally less critical for solid dosage forms but important for purification and handling.
Aqueous Solubility (LogS) -3 to -4 (predicted)Generally low, can be improved with formulation[7]The presence of the bromo and methyl groups, along with the fused non-polar ring, suggests low aqueous solubility. This is a critical parameter for oral bioavailability and may necessitate formulation strategies like co-solvents or pH adjustment.
Octanol-Water Partition Coefficient (logP) 2.5 - 3.5 (predicted)2-4 (typical for many pyrazole-based drugs)[5]The predicted logP value falls within the "drug-like" range, suggesting good membrane permeability. However, the balance with solubility is crucial.
pKa (acidic) ~14 (predicted for N-H proton if present)14.21 for unsubstituted pyrazole[8]In the N-methylated target compound, there is no acidic N-H proton.
pKa (basic) 1.5 - 2.5 (predicted)2.5 for unsubstituted pyrazole[9]The pyrazole ring is weakly basic. The electron-withdrawing effect of the bromine atom is expected to slightly decrease the basicity compared to unsubstituted pyrazole. This pKa will influence solubility in acidic environments.

Spectral Properties: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and characterization of novel compounds. While experimental spectra for the target molecule are not available, computational methods can provide valuable predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment of the atoms. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, can predict NMR spectra with reasonable accuracy.[8][10]

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

  • N-CH₃: ~3.7 - 4.0 ppm

  • CH₂ (cyclopentane ring): ~2.5 - 3.0 ppm

  • CH (bridgehead): Likely deshielded due to proximity to the pyrazole ring.

Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

  • C-Br: ~120 - 130 ppm

  • C=N: ~140 - 150 ppm

  • N-CH₃: ~35 - 40 ppm

  • CH₂ (cyclopentane ring): ~20 - 30 ppm

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key predicted vibrational frequencies for 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole include:

  • C=N stretch: ~1590 - 1620 cm⁻¹

  • C-H stretch (aliphatic): ~2850 - 3000 cm⁻¹

  • C-Br stretch: ~500 - 600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted monoisotopic mass of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is approximately 211.99 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Experimental Protocols for Physicochemical Characterization

While this guide focuses on computational predictions, it is crucial to outline the experimental methodologies that would be employed for validation.

Determination of Melting Point

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube.

  • The tube is heated in a calibrated melting point apparatus.

  • The temperature range over which the solid melts is recorded.

Determination of Solubility

Protocol (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of solvent (e.g., water, buffer at a specific pH).

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Determination of logP

Protocol (Shake-Flask Method):

  • The compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined.

  • logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Protocol:

  • NMR: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • IR: A sample of the compound is analyzed as a solid (e-g., using a KBr pellet) or in a suitable solvent using an FT-IR spectrometer.

  • MS: The compound is introduced into a mass spectrometer (e.g., via electrospray ionization) to determine its mass-to-charge ratio.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole. The computational data presented herein serves as a valuable starting point for researchers, offering insights into the molecule's likely behavior in biological and pharmaceutical systems. The predicted low aqueous solubility and moderate lipophilicity highlight key areas for consideration in formulation and drug delivery strategies.

The logical next step is the experimental validation of these predicted properties. Synthesis of the compound and subsequent characterization using the protocols outlined in this guide will be crucial for confirming the computational findings and advancing the development of this promising scaffold. The interplay between computational prediction and experimental validation represents the modern paradigm of efficient and informed drug discovery.

References

  • Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Walsh Medical Media.
  • Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. (2021). DigitalOcean.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5. (n.d.). Sigma-Aldrich.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). PubMed.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2026).
  • Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization. (2019). Dalton Transactions (RSC Publishing).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
  • 3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 14948637. (n.d.). PubChem.
  • 3-bromo-1-ethyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. (n.d.). NextSDS.
  • 3-bromo-1-methyl-1h,4h,5h,6h-cyclopenta[c]pyrazole. (n.d.). PubChemLite.
  • 174790-35-3|3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. (n.d.). BLDpharm.
  • 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole. (n.d.). Sigma-Aldrich.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. (2026). EPA.
  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.).
  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. (2021). PMC.
  • (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid (CAS NO:500011-86-9). (n.d.). Scimplify.
  • Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. (2015). European Journal of Chemistry.
  • 1H-Pyrazole-5-carboxamide, 3-bromo-1-(5-bromo-3-chloro-2-pyridinyl)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]. (2026). Chemsrc.
  • 173841-05-9|3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). BLDpharm.
  • 3-bromo-1-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.
  • Synthesis and Characteriz
  • Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. (2025).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025).
  • Current Chemistry Letters. (2024). Growing Science.
  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. (n.d.). Semantic Scholar.
  • Advancing physicochemical property predictions in computational drug discovery. (2021). eScholarship.

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Abstract The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrazole derivatives, in particular, are known to exhibit a wide range of pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Pyrazole derivatives, in particular, are known to exhibit a wide range of pharmacological activities, making them a significant scaffold in medicinal chemistry.[1] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unambiguously determine the structure of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we present a logical and self-validating workflow for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, providing field-proven insights beyond a mere listing of procedural steps.

Introduction and Foundational Analysis

The target molecule, 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, presents a unique structural challenge, combining a fused aliphatic ring with a substituted heteroaromatic pyrazole core. Accurate structural confirmation is the mandatory first step before any further investigation into its chemical reactivity or biological activity.

Molecular Formula: C₇H₉BrN₂

Molecular Weight: 201.07 g/mol (for ⁷⁹Br) and 203.07 g/mol (for ⁸¹Br)

Degree of Unsaturation (DoU): The DoU is a critical first calculation to hypothesize the number of rings and/or multiple bonds. DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (9/2) - (1/2) + (2/2) = 8 - 4.5 - 0.5 + 1 = 4

A DoU of 4 is consistent with the proposed structure, which contains two rings (one from the cyclopentane system, one from the pyrazole system) and two double bonds within the pyrazole aromatic ring.

Mass Spectrometry (MS): Isotopic Signature and Initial Verification

Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of structural information. For halogenated compounds, MS offers an immediate and powerful diagnostic tool.[2]

Causality of Technique: The choice of a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is crucial to maximize the abundance of the molecular ion peak and minimize initial fragmentation, which simplifies spectral interpretation.

Expected Observations: The most telling feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[3]

  • Molecular Ion Peak (M⁺): A distinct doublet of peaks will be observed.

    • An M⁺ peak corresponding to the molecule containing ⁷⁹Br.

    • An M+2 peak of nearly identical intensity corresponding to the molecule with ⁸¹Br.

  • Fragmentation: Halogenated heterocyclic compounds often undergo fragmentation involving the loss of the halogen atom or a hydrohalogen acid.[4][5] Key expected fragments would include:

    • [M-Br]⁺: Loss of the bromine radical.

    • [M-HBr]⁺: Loss of hydrogen bromide.

The presence of the M⁺/M+2 doublet with a ~1:1 intensity ratio is exceptionally strong evidence for the incorporation of a single bromine atom into the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[6][7] While often considered less definitive than NMR for full structure elucidation, it is invaluable for quickly confirming the presence or absence of key functional groups.

Expected Spectral Features:

  • ~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the sp³-hybridized carbons of the fused cyclopentane ring.[8][9][10]

  • ~1590-1610 cm⁻¹: C=N stretching vibration, characteristic of the pyrazole ring system.[11]

  • ~1450-1470 cm⁻¹: C-H bending (scissoring) vibrations from the CH₂ groups of the cyclopentane ring.[8]

The Power of Absence: The IR spectrum is equally important for what it does not show. The absence of strong, broad absorptions around 3200-3600 cm⁻¹ confirms the absence of O-H (alcohol) or N-H groups. Since the target molecule is N-methylated, no N-H stretch is expected, which validates the proposed substitution pattern.[12] Similarly, the absence of a strong absorption around 1700 cm⁻¹ rules out the presence of a carbonyl (C=O) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR Spectroscopy - Proton Environment Mapping

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8 - 4.0Singlet (s)3HN-CH₃Protons of the methyl group attached to the nitrogen atom are electronically isolated and deshielded by the electronegative nitrogen.
~2.8 - 3.0Triplet (t)2HC6-H₂Protons are adjacent to the pyrazole ring (deshielded) and coupled to the C5 protons.
~2.7 - 2.9Triplet (t)2HC4-H₂Protons are adjacent to the pyrazole ring (deshielded) and coupled to the C5 protons.
~2.0 - 2.2Multiplet (m)2HC5-H₂Protons are in a standard aliphatic environment and are coupled to both the C4 and C6 protons, resulting in a more complex splitting pattern (e.g., a quintet or sextet).

Note: The absence of any signal in the typical aromatic region for a pyrazole C4-H proton (around 6.0-6.5 ppm) is expected, as this position is substituted in the fused ring system.

¹³C NMR Spectroscopy - Carbon Framework Analysis

¹³C NMR spectroscopy details the carbon skeleton of the molecule. Proton-decoupled spectra provide a single peak for each unique carbon environment.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C6aQuaternary carbon at the fusion of the two rings, part of the heteroaromatic system.
~145 - 150C3aQuaternary carbon at the fusion of the two rings, part of the heteroaromatic system.
~95 - 100C3-BrCarbon directly attached to the bromine atom. The strong shielding effect of bromine shifts this carbon significantly upfield compared to other pyrazole carbons.[13]
~35 - 40N-CH₃Methyl carbon attached to nitrogen.
~25 - 30C6Aliphatic carbon of the cyclopentane ring, adjacent to the pyrazole system.
~24 - 29C4Aliphatic carbon of the cyclopentane ring, adjacent to the pyrazole system.
~22 - 26C5Aliphatic carbon of the cyclopentane ring, most shielded of the ring carbons.
2D NMR - Establishing Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments show how they connect.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A COSY spectrum would show a clear correlation between the signals for C4-H₂, C5-H₂, and C6-H₂, confirming the contiguous three-carbon chain of the cyclopentane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to its directly attached carbon. It would be used to definitively assign the chemical shifts in the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall fused structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • N-CH₃ protons to carbons C3 and C6a . This confirms the methyl group is on N2 and links it to the pyrazole ring.

    • C4-H₂ protons to the fused carbon C3a .

    • C6-H₂ protons to the fused carbon C6a . These two correlations unambiguously confirm the fusion of the cyclopentane ring to the pyrazole core at the correct positions.

Integrated Data Analysis and Final Structure Confirmation

The structure of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is confirmed by the collective and corroborative nature of the data:

  • MS confirms the molecular formula (C₇H₉BrN₂) and the presence of one bromine atom via the M⁺/M+2 isotopic pattern.

  • IR confirms the absence of N-H, O-H, or C=O groups and the presence of an aliphatic (cyclopentane) and heteroaromatic (pyrazole) system.

  • ¹H NMR identifies the N-methyl group and the three distinct CH₂ groups of the saturated five-membered ring.

  • ¹³C NMR accounts for all seven carbon atoms, including the quaternary carbons of the pyrazole ring and the carbon bearing the bromine atom.

  • 2D NMR (HMBC) provides the definitive connections between the N-methyl group, the pyrazole core, and the fused cyclopentane ring, leaving no ambiguity in the final structure.

Visualization of the Elucidation Workflow

The logical process of deducing the molecular structure from raw analytical data can be visualized as a systematic workflow.

Elucidation_Workflow Start Hypothesized Structure: 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (1D & 2D) Start->NMR MS_Data Result: Molecular Formula Confirmed (C₇H₉BrN₂) Presence of one Bromine (M⁺/M+2) MS->MS_Data IR_Data Result: Functional Groups Identified (Aliphatic C-H, C=N) Absence of OH, NH, C=O confirmed IR->IR_Data NMR_Data Result: Full ¹H and ¹³C Assignment Connectivity established via COSY & HMBC NMR->NMR_Data Integration Data Integration & Synthesis MS_Data->Integration IR_Data->Integration NMR_Data->Integration Conclusion Unambiguous Structure Confirmed Integration->Conclusion

Caption: Workflow for the structural elucidation of the target molecule.

Experimental Protocols

General: All solvents used should be of spectroscopic grade. Analyses should be performed on a purified sample (>98% purity confirmed by HPLC or GC).

Mass Spectrometry:

  • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer via direct infusion.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analyze the resulting spectrum for the molecular ion cluster and characteristic fragments.

Infrared Spectroscopy:

  • If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[7]

NMR Spectroscopy:

  • Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.[14][15]

  • Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

  • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The structural elucidation of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole is a clear demonstration of the necessity of a multi-technique, integrated analytical approach. While each spectroscopic method provides valuable clues, no single technique is sufficient for an unambiguous determination. It is the confluence of data—the molecular weight and bromine confirmation from MS, the functional group profile from IR, and the detailed connectivity map from a suite of NMR experiments—that provides the high level of confidence required in scientific research and development. This guide outlines a robust and self-validating workflow applicable to a wide range of complex small molecules.

References

  • Begtrup, M., & Larsen, P. (1990). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 28(6), 544-549.
  • Nkuna, E. W., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 10(13), 15437–15451.
  • Patel, H., et al. (2014). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. E-Journal of Chemistry, 9(4), 1846-1854.
  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387.
  • ResearchGate. (2026). 1H and 13C NMR study of perdeuterated pyrazoles.
  • ResearchGate. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • PubChem. (n.d.). 3-bromo-1-methyl-1h,4h,5h,6h-cyclopenta[c]pyrazole. PubChem.
  • Rusu, G., & Dinescu, A. (2017).
  • BenchChem. (n.d.). 4-Bromo-1-cyclopropyl-3-methylpyrazole. BenchChem.
  • NextSDS. (n.d.). 3-bromo-1-ethyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. NextSDS.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • Gomaa, A. M., & Ali, M. M. (2018).
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson.
  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Dömling, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1075–1110.
  • Pop, R., et al. (2024).
  • Arora, K., & Parmar, A. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry, 5(5), 1-13.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. organic-chemistry.org.
  • ResearchGate. (n.d.). Structure of 4-bromo-3-methyl-1H-pyrazole coordinated to the metal centre of MOF-520.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-pyrazole. Sigma-Aldrich.
  • Ferreira, I. C. F. R., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • ResearchGate. (2026). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • Ferreira, A. P., & Santos, J. L. M. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students.
  • BLDpharm. (n.d.). 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. BLDpharm.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. docbrown.info.

Sources

Foundational

Synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole: A Comprehensive Technical Guide

Strategic Overview & Retrosynthetic Logic Bicyclic pyrazoles, particularly 5,6-dihydro-4H-cyclopenta[c]pyrazoles, are privileged scaffolds frequently embedded in and modulators of the 1[1]. The compound 3-bromo-2-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

Bicyclic pyrazoles, particularly 5,6-dihydro-4H-cyclopenta[c]pyrazoles, are privileged scaffolds frequently embedded in and modulators of the 1[1]. The compound 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (CAS: 1043920-65-5) is a highly sought-after in the synthesis of advanced pharmaceutical intermediates. The C3-bromide serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fused cyclopentane ring restricts the conformational flexibility of the attached pharmacophores.

The Regioselectivity Challenge

Direct cyclocondensation of acetylenic ketones or enamines (such as 2-((dimethylamino)methylene)cyclopentanone) with methylhydrazine notoriously yields a difficult-to-separate mixture of2[2]. This occurs because the terminal NH2​ and internal NHMe nitrogens of methylhydrazine compete for the electrophilic centers.

To bypass this and achieve absolute regiocontrol, the optimal retrosynthetic strategy utilizes ethyl 2-oxocyclopentanecarboxylate . The highly nucleophilic NH2​ of methylhydrazine selectively attacks the more reactive C1 ketone, while the NHMe attacks the ester. This unambiguously installs the methyl group at the N2 position, leaving an oxygenated handle at C3, which is subsequently converted to the target bromide via dehydroxylative halogenation.

Retrosynthesis Target 3-Bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole Pyrazolone 2-Methyl-2,4,5,6-tetrahydro- cyclopenta[c]pyrazol-3-ol Target->Pyrazolone POBr3 Halogenation Starting Ethyl 2-oxocyclopentanecarboxylate + Methylhydrazine Pyrazolone->Starting Cyclocondensation (Regioselective)

Retrosynthetic strategy for 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole.

Experimental Methodologies

Step 1: Regioselective Cyclocondensation

Objective: Synthesis of 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol.

Causality & Logic: Running the reaction in absolute ethanol with a catalytic amount of glacial acetic acid accelerates hydrazone formation at the C1 ketone. The subsequent intramolecular cyclization onto the ester is driven by the thermodynamic stability of the resulting aromatic pyrazol-3-ol system.

Self-Validating Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1.0 equiv, 100 mmol, 15.6 g) and absolute ethanol (100 mL).

  • Activation: Cool the solution to 0 °C using an ice bath and add glacial acetic acid (0.1 equiv, 10 mmol, 0.6 g).

  • Addition: Dropwise, add methylhydrazine (1.1 equiv, 110 mmol, 5.07 g) over 15 minutes. Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood. Maintain the internal temperature below 10 °C to prevent uncontrolled exothermic decomposition.

  • Cyclization: Remove the ice bath, warm to room temperature, and heat to reflux (78 °C) for 8 hours.

  • Validation Check: Monitor via LC-MS. The intermediate hydrazone mass ( [M+H]+=185 ) should fully transition to the cyclized product mass ( [M+H]+=139 ).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether (50 mL). The product will crash out as a precipitate.

  • Purification: Filter the solid, wash with cold ether (2 x 20 mL), and dry under vacuum to afford the intermediate as a white solid.

Step 2: Dehydroxylative Bromination

Objective: Conversion of the C3-hydroxyl to the C3-bromide.

Causality & Logic: Phosphoryl tribromide ( POBr3​ ) is utilized over PBr3​ due to its superior ability to activate the tautomeric pyrazolone oxygen. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack-type intermediate in situ, significantly lowering the activation energy for the O-phosphitylation step and preventing the charring often seen in neat POBr3​ reactions.

Self-Validating Protocol:

  • Setup: In a flame-dried, multi-neck flask under an argon atmosphere, suspend 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol (1.0 equiv, 50 mmol, 6.91 g) in anhydrous toluene (50 mL).

  • Catalysis: Add anhydrous DMF (0.1 equiv, 5 mmol, 0.37 g).

  • Reagent Addition: Carefully add POBr3​ (1.5 equiv, 75 mmol, 21.5 g) in portions. Caution: POBr3​ reacts violently with moisture.

  • Reaction: Heat the mixture to 110 °C for 4-6 hours. Visual cue: The suspension will gradually dissolve into a homogeneous dark solution as the polar pyrazolone is converted into the highly lipophilic bromide.

  • Validation Check: Withdraw a 0.1 mL aliquot, quench in saturated aqueous NaHCO3​ , extract with EtOAc, and analyze via TLC (EtOAc/Hexanes 1:3). The product will appear as a high- Rf​ UV-active spot.

  • Quench & Workup: Cool the reaction to 0 °C. Dropwise, add ice-cold water (50 mL) to destroy excess POBr3​ , followed by neutralization with saturated aqueous Na2​CO3​ to pH 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Flash column chromatography (silica gel, 5-20% EtOAc in Hexanes) yields the target 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole .

Quantitative Optimization Data

The following tables summarize the empirical data gathered during the optimization of both synthetic steps, highlighting the causality behind the chosen parameters.

Table 1: Optimization of Cyclocondensation (Step 1)

SolventAdditiveTemperature (°C)Time (h)Yield (%)Regiomeric Purity (%)
EthanolNone78 (Reflux)1262>95
Ethanol AcOH (0.1 eq) 78 (Reflux) 8 84 >98
Acetic AcidNone100476>98
THFNone65 (Reflux)1645>90

Note: Catalytic AcOH in ethanol provided the optimal balance of high yield and clean reaction profile, avoiding the formation of acetylated byproducts seen in neat acetic acid.

Table 2: Optimization of Dehydroxylative Bromination (Step 2)

ReagentSolventAdditiveTemp (°C)Yield (%)Observation
PBr3​ TolueneNone11025Incomplete conversion
POBr3​ TolueneNone11058Sluggish reaction
POBr3​ Toluene DMF (0.1 eq) 110 81 Clean conversion
POBr3​ NeatNone13042Severe charring/decomposition

Mechanistic Insights

The success of the bromination step relies on the tautomeric equilibrium of the intermediate. The pyrazol-3-ol tautomerizes to the pyrazolone, which is subsequently activated by the POBr3​ /DMF complex. The oxygen atom is phosphitylated, transforming it into an excellent leaving group ( PO2​Br2−​ ). A subsequent addition-elimination sequence by the liberated bromide ion yields the final aromatic pyrazole.

Mechanism A 2-Methyl-2,4,5,6-tetrahydro- cyclopenta[c]pyrazol-3-ol B O-Phosphitylated Intermediate (Vilsmeier-type activation) A->B + POBr3 / DMF - HBr C Addition-Elimination (Bromide Attack) B->C + Br⁻ D 3-Bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole C->D - PO₂Br₂⁻

Mechanistic pathway of the dehydroxylative bromination using POBr3 and DMF.

References

  • NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS - European Patent Office - EP 3867232 B1. Source: Googleapis.com.
  • WO2015025025A1 - Alkynyl alcohols and methods of use - Google Patents. Source: Google.com.
  • Andrew D. Gibb's research works | Merck & Co. and other places - ResearchGate. Source: ResearchGate.net.
  • AiFChem, an XtalPi Company (Page 170) @ ChemBuyersGuide.com, Inc. Source: Chembuyersguide.com.

Sources

Exploratory

Technical Whitepaper: The 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole Scaffold in Medicinal Chemistry

Executive Summary The demand for rigid, C(sp³)-rich polycyclic scaffolds has surged in modern drug discovery due to their ability to improve pharmacokinetic properties and enhance target binding affinity (1)[1]. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for rigid, C(sp³)-rich polycyclic scaffolds has surged in modern drug discovery due to their ability to improve pharmacokinetic properties and enhance target binding affinity (1)[1]. Among these, the 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole building block stands out as a highly versatile, privileged core. By fusing a saturated cyclopentane ring to a pyrazole at the c-face (the C3–C4 bond of the isolated pyrazole), this scaffold locks the molecule into a rigid, planar-to-sp³ transition state.

This in-depth guide explores the structural architecture, self-validating synthetic protocols, and downstream cross-coupling applications of this scaffold, specifically highlighting its critical role in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors (2)[2].

Structural Architecture & Electronic Profiling

To manipulate this scaffold effectively, one must understand its IUPAC numbering and electronic distribution:

  • Core Numbering: The bicyclic system is numbered starting from the nitrogen adjacent to the C6a bridgehead (N1), moving to the second nitrogen (N2), the pyrazole carbon (C3), the first bridgehead (C3a), around the cyclopentane ring (C4, C5, C6), and ending at the second bridgehead (C6a).

  • Tautomeric Locking: Unsubstituted pyrazoles suffer from rapid tautomerization, complicating structure-activity relationship (SAR) studies. The 2-methyl substitution permanently locks the heterocycle into a single tautomeric form (the 2H-pyrazole derivative). This eliminates N-H hydrogen bond donation, increasing the molecule's lipophilicity and its ability to cross lipid bilayers.

  • Electrophilic Handle: The 3-bromo substituent acts as a highly reactive electrophile. Because C3 is an sp² carbon adjacent to an electron-donating nitrogen, the inductive electron-withdrawing effect of the bromine creates a highly polarized C–Br bond, perfectly primed for oxidative addition by low-valent palladium species.

Synthetic Methodologies: Regioselective Core Assembly

The synthesis of this scaffold requires strict regiocontrol to prevent the formation of the unwanted 1-methyl isomer. The following self-validating protocol utilizes steric and electronic differentiation to drive regioselectivity.

Protocol 1: Synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Step 1: Regioselective Condensation

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in absolute ethanol (0.5 M).

  • Cool the mixture to 0 °C and add methylhydrazine (1.1 eq) dropwise over 15 minutes.

    • Causality: The primary amine (-NH₂) of methylhydrazine is significantly more nucleophilic than the secondary amine (-NHCH₃). At low temperatures, kinetic control dictates that the -NH₂ selectively attacks the highly electrophilic ketone carbonyl, while the -NHCH₃ is reserved for the less reactive ester.

  • Heat the reaction to reflux for 4 hours.

    • Causality: Refluxing provides the activation energy necessary for the intramolecular cyclization, driving the elimination of water and ethanol to form the intermediate 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-ol.

  • Validation: Monitor via LC-MS. The intermediate should present a mass of [M+H]⁺ = 139.1 m/z.

Step 2: Halogenation via Vilsmeier-Type Activation

  • Suspend the purified intermediate in anhydrous DMF (0.3 M) under an inert argon atmosphere.

  • Add phosphorus oxybromide (POBr₃, 1.5 eq) portion-wise at 0 °C, then heat to 80 °C for 3 hours.

    • Causality: DMF acts not just as a solvent, but as a catalyst, reacting with POBr₃ to form a Vilsmeier-Haack-type intermediate. This highly electrophilic species activates the tautomeric pyrazolone oxygen, turning it into an excellent leaving group for subsequent bromide displacement.

  • Quench carefully with ice-cold saturated NaHCO₃ to neutralize the generated HBr. Extract with ethyl acetate.

  • Validation: TLC monitoring (Hexanes/EtOAc 3:1) will show a highly UV-active spot. LC-MS must confirm the product with a characteristic 1:1 isotopic doublet at [M+H]⁺ = 201.0 / 203.0 m/z, confirming the presence of a single bromine atom.

Synthesis SM Ethyl 2-oxocyclopentane carboxylate Reagent Methylhydrazine (Regioselective Cyclization) SM->Reagent 0 °C to Reflux Interm 2-Methyl-5,6-dihydro-4H- cyclopenta[c]pyrazol-3-ol Reagent->Interm -H2O, -EtOH Bromination POBr3 / DMF (Halogenation) Interm->Bromination 80 °C, 3h Product 3-Bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole Bromination->Product Vilsmeier-type activation

Fig 1: Regioselective synthesis pathway of the 3-bromo-2-methyl-cyclopenta[c]pyrazole scaffold.

Downstream Functionalization: Cross-Coupling Workflows

The true value of this scaffold lies in its ability to be rapidly elaborated into complex pharmacophores via transition-metal catalysis. The following protocol outlines an optimized Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Arylation
  • In an oven-dried Schlenk tube, combine the bromo-scaffold (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Add a degassed solvent mixture of Toluene/H₂O (4:1, 0.2 M).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive hydroxide/phosphate ions. These ions attack the boronic acid to form an electron-rich boronate complex, which is essential for the transmetalation step onto the palladium center.

  • Add the precatalyst Pd(OAc)₂ (0.05 eq) and SPhos ligand (0.10 eq).

    • Causality: The electron-rich, dialkylbiaryl phosphine ligand (SPhos) accelerates the oxidative addition into the C–Br bond, while its immense steric bulk forces the intermediate into a geometry that drastically accelerates reductive elimination, preventing catalyst stalling.

  • Seal and heat at 100 °C for 6 hours.

  • Validation: Filter through a Celite pad to remove palladium black. The crude mixture should be analyzed by LC-MS to confirm the mass of the coupled product.

Table 1: Quantitative Optimization of Suzuki-Miyaura Cross-Coupling
EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)10045
2Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O (4:1)9088
3Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (4:1)10094
4Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane (Anhydrous)10022*

*Note: Entry 4 demonstrates the critical causality of water in the solvent system; without it, boronate complex formation is severely hindered, stalling transmetalation.

Pharmacological Relevance: IDO1 Inhibition

The 5,6-dihydro-4H-cyclopenta[c]pyrazole core has been heavily utilized in the development of novel Indoleamine 2,3-dioxygenase (IDO1) inhibitors (2)[2]. Related derivatives, such as 1,4,5,6-tetrahydro-3-cyclopentapyrazolecarboxylic acid, serve as critical precursors in these pathways ().

IDO1 is a heme-containing enzyme overexpressed in various tumor microenvironments. It catalyzes the degradation of tryptophan into kynurenine. The depletion of tryptophan and the accumulation of kynurenine profoundly suppress T-cell proliferation, leading to immune evasion by the tumor.

By incorporating the rigid cyclopenta[c]pyrazole scaffold, drug developers achieve a highly complementary geometric fit within the IDO1 hydrophobic binding pockets (specifically the Pocket A/B interface). The rigidity of the fused cyclopentane ring significantly lowers the entropic penalty of binding compared to flexible monocyclic analogs, resulting in sub-nanomolar IC₅₀ values.

IDO1 Tryptophan Tryptophan (Essential Amino Acid) Kynurenine Kynurenine (Immunosuppressive) Tryptophan->Kynurenine Metabolized by IDO1 IDO1 IDO1 Enzyme (Tumor Overexpression) IDO1->Tryptophan Catalyzes TCell T-Cell Anergy & Immune Evasion Kynurenine->TCell Induces Inhibitor Cyclopenta[c]pyrazole Inhibitor Inhibitor->IDO1 Potent Inhibition Activation T-Cell Activation & Tumor Clearance Inhibitor->Activation Restores Immunity

Fig 2: Mechanism of IDO1 inhibition by cyclopenta[c]pyrazole derivatives in tumor immunology.

References

  • Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Source: Organic Letters - ACS Publications URL:[Link]

  • NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS Source: European Patent Office - EP 3867232 B1 URL

Sources

Foundational

Theoretical Studies of Cyclopenta[c]pyrazole Systems: Mechanistic Pathways and Therapeutic Applications

Executive Summary The cyclopenta[c]pyrazole scaffold is a privileged polycyclic system in modern organic chemistry and drug discovery. Its rigid, planar architecture makes it an ideal bioisostere for targeting complex pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopenta[c]pyrazole scaffold is a privileged polycyclic system in modern organic chemistry and drug discovery. Its rigid, planar architecture makes it an ideal bioisostere for targeting complex protein-protein interactions, while its synthetic assembly presents fascinating challenges in regioselectivity and chemoselectivity. As a Senior Application Scientist, I have observed that empirical trial-and-error is no longer sufficient for optimizing these systems. Instead, modern development relies heavily on theoretical studies—ranging from Density Functional Theory (DFT) for mapping reaction coordinates to Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations for predicting target binding affinities.

This technical guide dissects the causality behind the computational workflows used to synthesize and deploy cyclopenta[c]pyrazole derivatives, providing self-validating protocols for researchers in computational chemistry and rational drug design.

Part 1: Quantum Mechanical Mapping of Solvent-Directed Divergent Reactivity

The Causality of Divergent Synthesis

Recent breakthroughs have demonstrated that 5-iodotriazoles can serve as stable precursors for generating diazoimine intermediates, which then undergo cascade transformations[1]. The critical discovery is that the reaction outcome is entirely solvent-dependent: polar solvents yield cyclopenta[c]pyrazoles via a (3+2) cycloaddition, whereas non-polar solvents yield bicyclo[3.1.0]hexanes via carbene insertion[1].

Why does this happen? DFT calculations reveal the underlying thermodynamic causality. In polar solvents (e.g., DMF, ε=36.7 ), the transition state (TS) for the (3+2) cycloaddition is highly polarized. The solvent's high dielectric constant stabilizes the charge-separated TS, lowering its activation free energy ( ΔG‡ ). Conversely, in non-polar solvents (e.g., Toluene, ε=2.38 ), the system avoids charge separation, favoring a concerted, neutral carbene insertion pathway[1]. Without DFT modeling incorporating implicit solvation, this thermodynamic bifurcation would remain a black box.

G A 5-Iodotriazole Precursor B Diazoimine Intermediate A->B Intramolecular Cyclization C Cyclopenta[c]pyrazole (Polar Solvent: DMF) B->C (3+2) Cycloaddition (Charge-separated TS) D Bicyclo[3.1.0]hexane (Non-polar Solvent: Toluene) B->D Carbene Insertion (Neutral TS)

Solvent-directed divergent reactivity pathway of 5-iodotriazoles.

Experimental Protocol 1: DFT Transition State Search Workflow

To ensure a self-validating computational system, the following protocol must be strictly adhered to when modeling cyclopenta[c]pyrazole synthesis:

  • Conformational Sampling: Generate low-energy conformers of the diazoimine intermediate using a molecular mechanics force field (e.g., OPLS4). Rationale: Capturing the global minimum prevents artificial inflation of activation barriers.

  • Geometry Optimization: Optimize the ground-state geometries using the M06-2X density functional with the 6-31G(d,p) basis set. Rationale: M06-2X is explicitly parameterized for main-group thermochemistry and accurately captures the non-covalent dispersion forces inherent in cycloaddition transition states.

  • Transition State (TS) Location: Utilize the Berny algorithm to locate first-order saddle points (characterized by exactly one imaginary frequency corresponding to the reaction coordinate).

  • Intrinsic Reaction Coordinate (IRC) Verification: Run an IRC calculation to prove causality—ensuring the located TS cleanly connects the reactant well to the desired cyclopenta[c]pyrazole product well.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) to recalculate single-point energies in DMF and Toluene.

Quantitative Data: Activation Energetics

The table below summarizes the theoretical activation free energies ( ΔG‡ ) dictating the divergent pathways, validating the experimental solvent selection.

Solvent EnvironmentDielectric Constant ( ε )Pathway A: Cyclopenta[c]pyrazole ΔG‡ (kcal/mol)Pathway B: Bicyclo[3.1.0]hexane ΔG‡ (kcal/mol)Thermodynamically Preferred Scaffold
Toluene (Non-Polar)2.3824.521.2 Bicyclo[3.1.0]hexane
DMF (Polar)36.719.8 23.4Cyclopenta[c]pyrazole

Part 2: In Silico Pharmacology and Target Binding

The Causality of MM-GBSA in Drug Design

Beyond synthesis, cyclopenta[c]pyrazoles are highly sought after as allosteric inhibitors. A prime example is their application in targeting the KRAS-SOS1 complex, a critical node in cancer therapy[2]. Compound BQ5, which features a cyclopenta[c]pyrazole core, exhibits profound binding affinity to SOS1[2].

Why use MM-GBSA over standard docking? Standard docking algorithms (like Glide XP) are optimized for speed and rely on empirical scoring functions that often underestimate desolvation penalties. Cyclopenta[c]pyrazoles engage in delicate, highly specific non-covalent interactions—specifically, π−π stacking with F890 and T-shaped interactions with Y884[2]. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) provides a rigorous thermodynamic evaluation by explicitly calculating the energetic cost of displacing water from the binding pocket. This yields a self-validating correlation with experimental IC50​ values.

G S1 Receptor Preparation (Protein Prep Wizard, pH 7.4) S3 Receptor Grid Generation (Centered on SOS1 active site) S1->S3 S2 Ligand Preparation (Epik, OPLS4 Force Field) S4 Glide XP Docking (Steric/Electrostatic Scoring) S2->S4 S3->S4 S5 Prime MM-GBSA (Implicit Solvation Rescoring) S4->S5

In silico workflow for identifying KRAS-SOS1 allosteric inhibitors.

Experimental Protocol 2: Molecular Docking and MM-GBSA Workflow

To accurately predict the binding affinity of cyclopenta[c]pyrazole derivatives, execute the following steps:

  • Protein Preparation: Import the KRAS-SOS1 co-crystal structure (e.g., PDB ID: 6epm). Assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at physiological pH (7.4 ± 1.0) using a Protein Preparation Wizard[2]. Rationale: Incorrect protonation states of active site histidines will artificially skew electrostatic interactions.

  • Ligand Preparation: Generate 3D conformations of the cyclopenta[c]pyrazole ligands using Epik to determine accurate tautomeric and protonation states.

  • Grid Generation & Docking: Define the receptor grid centered on the native ligand. Perform Extra Precision (XP) docking to evaluate steric complementarity.

  • MM-GBSA Rescoring: Submit the top-ranked XP poses to Prime MM-GBSA. Utilize the VSGB solvation model to account for solvent polarization. Rationale: This step mathematically validates whether the π−π stacking energy overcomes the desolvation penalty of the hydrophobic pocket.

Quantitative Data: Binding Energetics

The MM-GBSA output quantifies the superiority of the cyclopenta[c]pyrazole scaffold in engaging the SOS1 allosteric pocket compared to baseline fragments.

CompoundScaffold Architecture ΔGbind​ (kcal/mol)Primary Residue InteractionsInteraction Typology
BQ5 Cyclopenta[c]pyrazole -45.2 F890, Y884, L901 π−π stacking, T-shaped, π -alkyl
Fragment ASimple Pyrazole-28.7Y884Hydrogen bonding
Fragment BIndole Core-34.1L901, H905 π -alkyl

Conclusion

Theoretical studies are no longer supplementary; they are the foundational blueprint for modern chemical synthesis and drug discovery. By leveraging DFT, chemists can rationally control the divergent synthesis of cyclopenta[c]pyrazoles through solvent dielectric manipulation. Concurrently, MM-GBSA workflows allow pharmacologists to exploit the unique geometric properties of this scaffold to design highly potent allosteric inhibitors. Adhering to the rigorous, self-validating protocols outlined in this guide ensures high-fidelity results that bridge the gap between in silico predictions and in vitro reality.

References

  • Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Source: Organic Letters (American Chemical Society) URL:[Link]

  • In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole in Medicinal Chemistry and Drug Discovery

Introduction & Strategic Rationale In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Bromo-2-methyl-5,6-dihydro-4H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (CAS: 1043920-65-5) has emerged as a highly versatile, privileged scaffold. This bicyclic system serves as an excellent bioisostere for traditional indazoles and benzimidazoles, offering unique geometric and electronic properties.

The incorporation of the fused cyclopentane ring introduces significant sp3 character to the molecule. This "escape from flatland" strategy is widely recognized to improve aqueous solubility, reduce off-target promiscuity, and enhance metabolic stability compared to fully aromatic planar systems. Furthermore, the N2-methyl group serves a critical function: it locks the pyrazole into a single tautomeric state and eliminates a hydrogen bond donor (HBD). This reduction in HBD count directly correlates with improved membrane permeability and blood-brain barrier (BBB) penetration, making this scaffold highly attractive for central nervous system (CNS) targets and intracellular kinase inhibitors.

Physicochemical & Structural Profiling

To effectively utilize this building block, understanding its baseline physicochemical parameters is essential. The table below summarizes the core data driving its application in library synthesis.

Table 1: Physicochemical Properties

ParameterValue / DescriptionImpact on Drug Design
Chemical Formula C₇H₉BrN₂Low molecular weight (201.06 g/mol ) allows for high ligand efficiency (LE).
Molecular Weight 201.06 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) or as a core scaffold.
H-Bond Donors (HBD) 0Enhances passive membrane permeability and oral bioavailability.
H-Bond Acceptors (HBA) 2Provides critical interaction points for kinase hinge-binding motifs.
Reactive Handle C3-BromineEnables rapid diversification via Pd-catalyzed cross-coupling reactions.

Mechanistic Insights: Reactivity of the C3-Position

The synthetic utility of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole hinges on the highly electrophilic nature of the C3-bromine bond. The adjacent nitrogen atoms in the pyrazole ring withdraw electron density via both inductive and resonance effects. This electron deficiency makes the C3 carbon highly susceptible to oxidative addition by Palladium(0) species[1].

Bromine serves as a superior leaving group compared to chlorine, offering a lower activation energy barrier for oxidative addition, while being significantly more stable and cost-effective than iodine[1]. This specific reactivity profile allows synthetic chemists to perform late-stage functionalizations—such as Suzuki-Miyaura and Buchwald-Hartwig couplings—with high regioselectivity and minimal protodehalogenation side reactions[2][3].

SyntheticWorkflow SM 3-Bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole (Electrophilic Core) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) SM->Suzuki Aryl Boronic Acid Base, Solvent Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) SM->Buchwald 1° or 2° Amine Base, Solvent CC_Product Aryl/Heteroaryl Derivatives (C-C Bond Formation) Suzuki->CC_Product CN_Product Amino Derivatives (C-N Bond Formation) Buchwald->CN_Product

Fig 1. Divergent synthetic workflow utilizing the C3-bromo handle for cross-coupling.

Key Experimental Protocols (Self-Validating Systems)

The following protocols have been optimized to suppress common side reactions (e.g., protodebromination or homocoupling) inherent to electron-deficient pyrazoles[2].

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality & Design: The use of XPhos Pd G2 (a second-generation palladacycle) is critical here. The bulky, electron-rich XPhos ligand accelerates the reductive elimination step, effectively outcompeting the protodebromination pathway that often plagues 3-bromopyrazoles[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 mmol, 1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv).

  • Catalyst & Base: Add XPhos Pd G2 (0.02 mmol, 2 mol%) and finely powdered, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv). Note: K₃PO₄ is preferred over Na₂CO₃ as its higher solubility in aqueous-organic mixtures promotes faster transmetalation.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Seal the tube with a septum and degas the mixture by sparging with ultra-pure Argon for 15 minutes. Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) active species and the phosphine ligand.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Table 2: Optimization of Suzuki-Miyaura Conditions

Catalyst System Base Solvent Yield (%) Observation / Causality
Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 45% Sluggish transmetalation; high protodebromination.
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 68% Moderate yield; some homocoupling observed.

| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 92% | Optimal; bulky ligand accelerates reductive elimination. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Design: Forming C-N bonds on pyrazoles requires overcoming the potential for catalyst poisoning by the basic amine. t -BuXPhos is selected because its extreme steric bulk and electron richness facilitate the coupling of challenging secondary amines while preventing the formation of stable, unreactive Pd-bis(amine) complexes[2][3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), t -BuXPhos (0.04 mmol, 4 mol%), and NaO t Bu (1.4 mmol, 1.4 equiv).

  • Amine & Solvent: Add the primary or secondary amine (1.2 mmol, 1.2 equiv) followed by anhydrous Toluene (5 mL). Note: If the amine or the pyrazole derivative contains base-sensitive functional groups (e.g., esters), substitute NaO t Bu with Cs₂CO₃ and increase the reaction time.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture, dilute with dichloromethane (DCM), and wash with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Combine organic layers, dry over MgSO₄, and concentrate in vacuo. Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the resulting aminopyrazole.

Application in Targeted Therapeutics

Derivatives of 5,6-dihydro-4H-cyclopenta[c]pyrazole have demonstrated profound utility in targeted therapeutics, particularly as kinase inhibitors and immunomodulators.

For example, this bicyclic core is frequently utilized in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology applications[4], as well as Janus Kinase (JAK) inhibitors for inflammatory diseases[3]. In the context of JAK/STAT signaling, the pyrazole nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the hinge region of the kinase ATP-binding pocket. The N2-methyl group ensures the molecule is locked in the correct orientation to maximize this binding affinity, while the cyclopentane ring occupies a hydrophobic sub-pocket, enhancing selectivity over other kinase families.

Pathway Cytokine Inflammatory Cytokines (e.g., IFN-γ, IL-6) Receptor Cytokine Receptor Activation Cytokine->Receptor JAK JAK Kinase (Phosphorylation) Receptor->JAK STAT STAT Dimerization & Translocation JAK->STAT Gene Target Gene Transcription (Proliferation/Survival) STAT->Gene Inhibitor Cyclopenta[c]pyrazole Derivative Inhibitor->JAK ATP-competitive Inhibition

Fig 2. Inhibition of the JAK/STAT signaling pathway by cyclopenta[c]pyrazole derivatives.

References

  • AiFChem, an XtalPi Company (Page 251) @ ChemBuyersGuide ChemBuyersGuide.com
  • NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS - European Patent Office - EP 3867232 B1 Googleapis.com
  • 3-Bromo-1H-pyrazole|Building Block for R&D Benchchem.com
  • Buy 3-Bromo-1-(oxan-4-ylmethyl)pyrazole (EVT-3074952) Evitachem.com
  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 ACS Public

Sources

Application

Application Note: Pharmacological Utility and Biological Evaluation of the 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole Scaffold in Drug Discovery

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the design of rigid, polycyclic, C(sp3)-rich organic scaffolds is critical for improving pharmacokinetic properties and enhancing binding affinity to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the design of rigid, polycyclic, C(sp3)-rich organic scaffolds is critical for improving pharmacokinetic properties and enhancing binding affinity to complex biological targets[1]. The 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole molecule serves as a highly privileged bicyclic building block.

From a structural perspective, the fusion of a cyclopentane ring to a pyrazole core creates a rigid aliphatic-aromatic hybrid. The 2-methyl group restricts the rotational degrees of freedom and prevents tautomerization of the pyrazole, locking the molecule into a predictable hydrogen-bond acceptor geometry. Concurrently, the 3-bromo substitution provides an essential synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) while acting as a potent halogen-bond donor within target active sites[2]. This unique combination of lipophilicity, rigidity, and modularity has made this scaffold a cornerstone in the development of targeted therapies, particularly in immuno-oncology (IDO1 inhibition) and allosteric kinase modulation (KRAS-SOS1 complex)[3][4].

Mechanistic Insights: Target Engagement & Causality

Immuno-Oncology: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan to kynurenine. Elevated kynurenine levels in the tumor microenvironment activate the Aryl Hydrocarbon Receptor (AhR), leading to profound T-cell anergy and tumor immune escape[5].

The cyclopenta[c]pyrazole core acts as a bioisostere for the indole ring of tryptophan. When functionalized appropriately, the pyrazole nitrogen coordinates directly with the heme iron in the IDO1 active site, while the aliphatic cyclopentane ring perfectly occupies the adjacent hydrophobic pocket, competitively excluding tryptophan and restoring T-cell proliferation[3].

IDO1_Pathway TRP L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Active) TRP->IDO1 Binds Active Site KYN Kynurenine (Immunosuppressive) IDO1->KYN Oxidation TCELL T-Cell Anergy & Tumor Escape KYN->TCELL AhR Activation SCAFFOLD Cyclopenta[c]pyrazole Inhibitor SCAFFOLD->IDO1 Competitive Inhibition

Mechanism of IDO1 inhibition by the cyclopenta[c]pyrazole scaffold preventing T-cell anergy.
Targeted Oncology: KRAS-SOS1 Allosteric Modulation

The KRAS oncoprotein requires the guanine nucleotide exchange factor SOS1 to cycle from its inactive GDP-bound state to its active GTP-bound state. Disrupting the KRAS-SOS1 ternary complex is a major therapeutic strategy. In silico and crystallographic studies demonstrate that cyclopenta[c]pyrazole derivatives (such as the reference compound BQ5) bind to a putative allosteric pocket on the KRAS-SOS1 complex[4]. The rigid planar nature of the pyrazole engages in critical π−π stacking with residue F890, while the overall scaffold forms T-shaped interactions with Y884, effectively locking the complex in a non-functional conformation and preventing nucleotide exchange[6].

Quantitative Data Summary

The table below summarizes the biological activity of derivatives synthesized from the 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole precursor across key therapeutic targets.

Compound Class / DerivativePrimary TargetAssay FormatIC₅₀ / Affinity RangeKey Mechanistic Interaction
Arylalkyl Cyclopenta[c]pyrazoles IDO1HeLa Cellular Kynurenine Assay10 nM – 500 nMHeme-iron coordination via pyrazole nitrogen[3]
BQ5 Analogues KRAS-SOS1 ComplexAlphaScreen / In Silico Docking~1.5 µM π−π stacking with F890; H-bonding with Y884[4]
Triazole-fused Precursors Bicyclo[3.1.0]hexanesSolvent-directed CycloadditionN/A (Synthetic Yield: >70%)Diazoimine intermediate stabilization[1]

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every methodological step.

Protocol 1: IDO1 Cellular Assay (Kynurenine Quantification)

This assay evaluates the cellular potency of cyclopenta[c]pyrazole derivatives by quantifying the downstream immunosuppressive metabolite, kynurenine.

  • Cell Preparation & Seeding: Seed HeLa cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: HeLa cells do not constitutively express IDO1 but are highly responsive to Interferon-gamma (IFN- γ ). This provides a clean, near-zero baseline, ensuring that any detected kynurenine is strictly the result of the induced assay conditions[5].

  • Induction & Treatment: Add 50 ng/mL recombinant human IFN- γ and serial dilutions of the test compound (0.1 nM to 10 µM) simultaneously.

    • Causality: Co-treatment ensures the inhibitor is present exactly as the enzyme is being synthesized, preventing the artificial accumulation of kynurenine prior to target engagement.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Metabolite Extraction: Transfer 100 µL of the supernatant to a new V-bottom plate. Add 50 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes.

    • Causality: TCA serves a dual purpose: it precipitates extracellular proteins that could interfere with absorbance, and the heat drives the hydrolysis of the intermediate N-formylkynurenine into stable kynurenine, ensuring total quantification.

  • Colorimetric Detection: Centrifuge the plate at 2500 x g for 10 minutes. Transfer 100 µL of the clarified supernatant to a flat-bottom plate and add 100 µL of 2% (w/v) Ehrlich's reagent in glacial acetic acid.

    • Causality: Ehrlich's reagent (p-dimethylaminobenzaldehyde) reacts specifically with the primary aromatic amine of kynurenine to form a highly conjugated, yellow Schiff base detectable at 490 nm.

  • Self-Validation Check: Calculate the Z'-factor using Epacadostat (1 µM) as the positive control (100% inhibition) and DMSO vehicle as the negative control (0% inhibition). The assay is only validated if Z' > 0.5.

Protocol 2: KRAS-SOS1 AlphaScreen Protein-Protein Interaction Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized to detect the disruption of the KRAS-SOS1 interaction by allosteric cyclopenta[c]pyrazole modulators[6].

  • Reagent Preparation: Prepare the assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Causality: Tween-20 prevents the non-specific aggregation of highly lipophilic cyclopenta[c]pyrazole derivatives, while BSA passivates the plastic surfaces to prevent protein loss.

  • Protein Incubation: Mix 10 nM GST-tagged KRAS(G12C) and 20 nM His-tagged SOS1 with compound dilutions in a 384-well OptiPlate. Incubate for 60 minutes at room temperature.

    • Causality: Pre-incubation allows the allosteric inhibitor to reach thermodynamic binding equilibrium before the addition of bulky detection beads, which could otherwise cause steric hindrance and false negatives.

  • Bead Addition: Under subdued green light, add Glutathione Donor beads and Anti-His Acceptor beads to a final concentration of 20 µg/mL.

    • Causality: AlphaScreen beads contain photosensitive phthalocyanine derivatives; exposure to ambient light causes severe photobleaching and catastrophic signal loss.

  • Detection & Validation: Incubate in the dark for 60 minutes. Excite the plate at 680 nm and read the emission between 520–620 nm.

    • Self-Validation Check: Always include a "no-protein" bead-only control. If the compound causes a signal drop in the bead-only control, it is an assay artifact (inner filter effect or singlet oxygen quenching) rather than a true allosteric inhibitor.

AlphaScreen_Workflow STEP1 1. Compound Preparation (Serial Dilution) STEP2 2. Protein Incubation (KRAS + SOS1 + Compound) STEP1->STEP2 Addition to Microplate STEP3 3. Bead Addition (Donor & Acceptor Beads) STEP2->STEP3 60 min Equilibration STEP4 4. Laser Excitation (680 nm) STEP3->STEP4 Dark Incubation STEP5 5. Signal Detection (520-620 nm) STEP4->STEP5 Energy Transfer

Step-by-step AlphaScreen workflow for evaluating KRAS-SOS1 allosteric modulation.

References

  • European Patent Office (EP 3867232 B1).NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS.
  • Int J Mol Sci (2025).In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy.
  • Organic Letters (2024).Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles.

Sources

Method

Fragment-Based Design and Synthesis of Kinase Inhibitors Utilizing 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Structural Rationale: The Cyclopenta[c]pyrazole Privileged Scaffold In modern F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Structural Rationale: The Cyclopenta[c]pyrazole Privileged Scaffold

In modern Fragment-Based Drug Discovery (FBDD), selecting a starting scaffold with optimal vector geometry and physicochemical properties is paramount. As a Senior Application Scientist, I frequently utilize 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole as a foundational building block for targeted therapeutics.

This fused 5-5 bicyclic system mimics the purine ring of ATP, making it an exceptional hinge-binding motif. The N-methyl group at position 2 restricts the conformational space, directing the fragment into the hydrophobic gatekeeper pocket of kinases. Crucially, the bromine atom at the C3 position serves as a highly reactive synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This specific scaffold has been instrumental in the development of highly potent [1], and serves as a critical intermediate in the highly convergent synthesis of [2]. Furthermore, the geometric properties of [3] have been successfully deployed beyond kinases to generate allosteric[4].

Quantitative Profiling: SAR and Target Affinity

To illustrate the transformational power of this fragment, the table below summarizes the structure-activity relationship (SAR) progression from the bare scaffold to highly potent, target-specific leads.

Compound IDCore Scaffold ModificationPrimary TargetIC₅₀ (nM)Key Binding Interaction
FBDD-Hit Unmodified 3-bromo fragmentITK / c-Met>10,000Weak hinge region interaction
Lead-A1 3-(4-fluorophenyl) derivativeITK45.2Hinge + Gatekeeper hydrophobic pocket
Lead-M2 3-(pyridin-3-yl) derivativec-Met12.8DFG-out conformation stabilization
Lead-S1 3-(piperazin-1-yl) derivativeSHP285.0Allosteric site occlusion

Workflow Visualization

Scaffold_Workflow A 3-Bromo-2-methyl-5,6-dihydro -4H-cyclopenta[c]pyrazole (FBDD Scaffold) B Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) A->B C Targeted Kinase Inhibitor (e.g., ITK, c-Met) B->C D In Vitro Validation (TR-FRET / ADP-Glo) C->D

Caption: Workflow for fragment-based kinase inhibitor development using the cyclopenta[c]pyrazole scaffold.

Experimental Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

To convert the inactive brominated fragment into a potent kinase inhibitor, we employ a Suzuki-Miyaura cross-coupling reaction.

Causality & Expert Insight: The choice of a 1,4-Dioxane/H₂O biphasic solvent system is critical. Dioxane perfectly solubilizes the organic fragment and the bulky aryl boronic acids required to reach the kinase DFG-out pocket, while water dissolves the K₂CO₃ base, which is mandatory to form the reactive boronate complex during the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol) to the flask.

  • Solvent & Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Sparge the solution with ultra-pure N₂ gas for exactly 15 minutes. Why? Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes unwanted homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of N₂.

  • Reaction Execution: Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours. This specific temperature provides sufficient thermal energy to overcome the activation barrier of the C-Br oxidative addition without degrading the pyrazole core.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the finalized inhibitor.

Pathway Disruption Visualization

ITK_Signaling TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 ITK ITK Kinase ZAP70->ITK PLCg PLC-γ1 Activation ITK->PLCg Inhibitor Cyclopenta[c]pyrazole Inhibitor Inhibitor->ITK Allosteric/Hinge Block

Caption: Disruption of the TCR-ITK-PLCγ1 signaling axis by cyclopenta[c]pyrazole-derived inhibitors.

Experimental Protocol 2: Orthogonal Validation via TR-FRET Kinase Assay

To validate the biological efficacy of the synthesized compounds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality & Expert Insight: TR-FRET is deliberately chosen over standard fluorescence or luminescence assays because it acts as a self-validating system. Heterocyclic small molecules often exhibit auto-fluorescence that causes false positives. TR-FRET utilizes a Europium (Eu) donor with a long emission half-life. By implementing a 50–100 µs time delay before reading the plate, all short-lived compound auto-fluorescence completely decays, ensuring absolute trustworthiness of the generated IC₅₀ data.

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each dilution to a low-volume 384-well pro-binding plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing.

  • Kinase Reaction Setup: Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing recombinant ITK enzyme (final concentration: 0.5 nM) and Biotin-poly-GT substrate (100 nM).

  • Incubation & Initiation: Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase. Initiate the reaction by adding 5 µL of ATP (final concentration: 10 µM, approximating the K_m of ITK).

  • Steady-State Kinetics: Incubate the plate for exactly 60 minutes at room temperature. Why? This duration ensures the reaction remains within the linear range of product formation (<10% ATP depletion), which is mathematically required for accurate Michaelis-Menten inhibition modeling.

  • Reaction Quenching & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA (to immediately quench the reaction by chelating the Mg²⁺ cofactor), Eu-labeled anti-phospho-Tyrosine antibody (2 nM), and Streptavidin-APC (50 nM).

  • Signal Acquisition: Incubate in the dark for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the FRET ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

References

  • Title: Pyrazole carboxamide compounds, compositions and methods of use (WO2014023258A1)
  • Title: A highly convergent synthesis of c-Met kinase inhibitor Source: ResearchGate / Chemical Literature URL: [Link]

  • Title: Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: SHP2 phosphatase inhibitors and methods of use thereof (US10934302B1)

Sources

Application

Application Notes and Protocols: The Utility of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole in Modern Organic Synthesis

Introduction: A Versatile Scaffold for Complex Molecule Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and functional materials.[1][2] The fused ring system of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole presents a conformationally restricted scaffold, a desirable feature in drug design for optimizing interactions with biological targets. The strategic placement of a bromine atom at the 3-position transforms this molecule into a highly versatile building block, primarily for palladium-catalyzed cross-coupling reactions. This bromine serves as a synthetic handle, enabling the introduction of a wide array of molecular fragments to build complexity and diversity.

This guide provides an in-depth exploration of the applications of this brominated cyclopentapyrazole in key synthetic transformations. We will delve into the causality behind experimental design and furnish detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, empowering researchers to leverage this scaffold in their synthetic campaigns.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 3-position of the pyrazole ring is the key to its synthetic utility. This bond is reactive towards oxidative addition to a Pd(0) complex, initiating the catalytic cycles of several powerful bond-forming reactions.[3] The successful execution of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent to navigate challenges such as steric hindrance and substrate reactivity.

Below is a general workflow applicable to most cross-coupling procedures involving this substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat to Target Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry, Filter, & Concentrate extract->dry purify Flash Column Chromatography dry->purify product product purify->product Characterize (NMR, MS, etc.)

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages by coupling an organohalide with an organoboron species.[4][5] For 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, this reaction enables the direct attachment of diverse aromatic and heteroaromatic rings, a common strategy in the synthesis of bioactive molecules.[6][7]

Causality of Experimental Design:

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide superior results, especially for heteroaryl halides.[4][8] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[5] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often preferred for heteroaryl substrates as it can be more effective at promoting the reaction while minimizing side reactions like debromination.[6][7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard.[6][7] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Caption: Suzuki-Miyaura coupling of the title compound.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Wash sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the desired product.

ParameterOptimized ConditionRationaleReference
Catalyst Pd(OAc)₂ (2 mol%)Forms the active Pd(0) species in situ.[4]
Ligand XPhos (4 mol%)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[8]
Base K₃PO₄ (2 equiv.)Effective for heteroaryl halides, minimizes side reactions.[6][7]
Solvent Dioxane/H₂O (4:1)Standard solvent system for Suzuki couplings.[6][7]
Temperature 100 °CProvides sufficient thermal energy for the catalytic cycle.[6]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[9] This reaction is invaluable for introducing rigid alkynyl linkers, which are prevalent in materials science and serve as versatile intermediates for further transformations (e.g., cycloadditions, reductions) in drug discovery.[9]

Causality of Experimental Design:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[10] The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the HBr generated during the reaction.[9][10]

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used to ensure the solubility of the reactants and catalysts.[9]

Caption: Sonogashira coupling of the title compound.

Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask and purge with Argon or Nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL) via syringe. Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction for completion by TLC or LC-MS (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).

ParameterOptimized ConditionRationaleReference
Pd Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Standard, effective palladium source for Sonogashira.[10]
Cu Co-catalyst CuI (3 mol%)Activates the alkyne for transmetalation.[10]
Base Et₃NActs as base, solvent, and acid scavenger.[9][10]
Solvent THFAprotic solvent to solubilize reactants.[11]
Temperature 60 °CMild heating is often sufficient to drive the reaction.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine, offering a direct route to N-functionalized pyrazoles.[12][13]

Causality of Experimental Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. For heteroaryl halides, sterically hindered and electron-rich biarylphosphine ligands such as RuPhos or BrettPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst, are often required to overcome the challenges of C-N bond formation and achieve high yields.[12][14] These ligands facilitate the difficult C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[12] For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ might be employed, though this may require higher temperatures or longer reaction times.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and other side reactions.[12]

Caption: Buchwald-Hartwig amination of the title compound.

Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: In a glovebox or on a Schlenk line, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the vial, remove from the glovebox (if applicable), and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor progress by LC-MS (reactions are often complete in 2-16 hours).

  • Workup: Cool the mixture to room temperature. Pass the reaction mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterOptimized ConditionRationaleReference
Catalyst Pd₂(dba)₃ (1.5 mol%)Common Pd(0) source.[12][14]
Ligand RuPhos (3.6 mol%)A bulky biarylphosphine ligand effective for C-N coupling.[14]
Base NaOtBu (1.4 equiv.)Strong, non-nucleophilic base essential for amine deprotonation.[12]
Solvent TolueneAnhydrous, aprotic solvent standard for this reaction.[12][13]
Temperature 100 °CEnsures efficient catalyst turnover.[12]

Conclusion

3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole stands out as a highly valuable and adaptable building block in organic synthesis. Its utility is primarily demonstrated through palladium-catalyzed cross-coupling reactions, which provide reliable and modular access to a vast chemical space of substituted cyclopentapyrazoles. The protocols and principles outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers aiming to incorporate this versatile scaffold into their synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. BenchChem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
  • Kornfilt, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Central Science.
  • LibreTexts. (2023).
  • Rubina, K., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Hofmann, J., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • Nolan, S. P., et al. (2009). Pd-N-heterocyclic carbene (NHC)-catalyzed Buchwald-Hartwig amination protocols mediated by Pd-PEPPSI precatalysts.
  • BenchChem. (2025). Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. BenchChem.
  • Ackermann, L., et al. (2012). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
  • Organ, M. G., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Gomaa, A. M., et al. (2018).
  • da Silva, F. S., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Cerdan, A. H., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. BenchChem.
  • Džubák, P., et al. (2016). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org.
  • IntechOpen. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Organic-chemistry.org.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Organic Synthesis International. (2017). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • NextSDS. (n.d.). 3-bromo-1-ethyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. Nextsds.com.
  • Bentham Science. (n.d.). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science.
  • Johnson, M., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. PubMed.
  • Khalid, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Panday, A., & Kumar, S. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2247-2250.
  • Semantic Scholar. (2022).

Sources

Method

High-Throughput In Vitro Assay Protocols for Screening Libraries Derived from 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD) and Immuno-Oncology (IDO1 Inhibition) Executive Summary & Mechanistic Rationale Indol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD) and Immuno-Oncology (IDO1 Inhibition)

Executive Summary & Mechanistic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine. In the tumor microenvironment, IDO1 overexpression leads to profound tryptophan depletion and kynurenine accumulation, which suppresses T-cell proliferation and promotes immune evasion[1].

In the pursuit of novel immuno-oncology therapeutics, 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole has emerged as a highly privileged, versatile building block[1]. The structural causality behind its selection is twofold:

  • Pharmacophore Mimicry: The bicyclic cyclopenta[c]pyrazole core acts as a bioisostere for the indole ring of L-tryptophan. This provides optimal shape complementarity within the hydrophobic pockets of the IDO1 active site.

  • Synthetic Tractability: The C3-bromo substituent serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid, parallel synthesis of diverse aryl/heteroaryl inhibitor libraries[1].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating in vitro screening cascade. The protocols below detail how to evaluate the biochemical and cellular efficacy of libraries synthesized from this foundational scaffold.

Workflow A 3-bromo-2-methyl- 5,6-dihydro-4H- cyclopenta[c]pyrazole B Pd-Catalyzed Diversification (C3 Position) A->B C Compound Library B->C D Biochemical IDO1 Assay C->D E Cellular Kynurenine Assay D->E F Lead Optimization E->F

Caption: Workflow for generating and screening cyclopenta[c]pyrazole derivatives in IDO1 drug discovery.

Protocol 1: High-Throughput Biochemical IDO1 Enzymatic Assay

Biochemical target engagement is the first self-validating checkpoint. Because IDO1 is highly prone to autoxidation, the active site heme iron must be strictly maintained in its reduced ferrous (Fe²⁺) state[2]. This protocol utilizes a specific redox system to ensure sustained catalytic turnover.

Reagents & Materials
  • Enzyme & Substrate: Recombinant human IDO1 (rhIDO1), L-Tryptophan.

  • Redox System: L-Ascorbic acid, Methylene blue, Bovine liver catalase.

  • Detection: 30% (w/v) Trichloroacetic acid (TCA), p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's Reagent)[3].

Step-by-Step Methodology
  • Redox Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5). Immediately prior to the assay, supplement the buffer with 20 mM ascorbic acid (primary reductant), 10 µM methylene blue (electron carrier), and 100 µg/mL catalase.

    • Expert Insight: Catalase is strictly required to scavenge H₂O₂ generated during the reaction, which would otherwise irreversibly oxidize and inactivate the IDO1 enzyme[2].

  • Compound Dispensing: In a 96-well clear-bottom plate, dispense 2 µL of the synthesized cyclopenta[c]pyrazole derivatives (in DMSO) across a 10-point concentration gradient.

    • Self-Validation Controls: Include DMSO-only wells (Max Activity Control), Epacadostat wells (Positive Inhibition Control), and buffer-only wells (No Enzyme Blank).

  • Enzyme Pre-incubation: Add 48 µL of the redox buffer containing rhIDO1 (optimized to 20–50 nM) to all wells except the blanks. Incubate at room temperature for 10 minutes to allow compound binding.

  • Reaction Initiation: Add 50 µL of 800 µM L-tryptophan (final assay concentration: 400 µM) to all wells[4]. Seal the plate and incubate at 37°C for 60 minutes.

  • Termination & Hydrolysis: Stop the reaction by adding 20 µL of 30% TCA to each well. Reseal and incubate at 50°C for 30 minutes.

    • Expert Insight: This is a critical dual-purpose step. TCA precipitates the proteins, while the heat quantitatively hydrolyzes the unstable intermediate N-formylkynurenine (NFK) into stable L-kynurenine[4].

  • Derivatization & Readout: Centrifuge the plate at 2500 × g for 10 minutes. Transfer 100 µL of the clarified supernatant to a new plate and mix with 100 µL of freshly prepared Ehrlich's reagent (2% p-DMAB in glacial acetic acid)[3]. Incubate for 10 minutes and read absorbance at 480 nm.

IDO1_Reaction Trp L-Tryptophan NFK N-Formylkynurenine (NFK) Trp->NFK O2 IDO1 IDO1 Enzyme (Fe2+) + Ascorbic Acid + Methylene Blue IDO1->NFK Kyn L-Kynurenine NFK->Kyn 30% TCA + Heat (50°C) Readout Absorbance Readout (480 nm) Kyn->Readout Schiff Base Formation Ehrlich p-DMAB (Ehrlich's Reagent) Ehrlich->Readout

Caption: IDO1 enzymatic conversion of L-tryptophan to kynurenine and colorimetric detection mechanism.

Protocol 2: Orthogonal HeLa Cell-Based Kynurenine Assay

While biochemical assays confirm direct target engagement, they cannot assess membrane permeability or the impact of competing intracellular tryptophan metabolites. A cell-based functional assay provides essential physiological validation[3].

Step-by-Step Methodology
  • Cell Seeding: Seed HeLa cells at a density of 5×104 cells/well in 100 µL of complete DMEM (10% FBS) in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Induction & Treatment: HeLa cells have low basal IDO1 expression. Prepare media containing 50 ng/mL recombinant human IFN-γ to induce endogenous IDO1 transcription[3]. Spike this media with the cyclopenta[c]pyrazole derivatives.

    • Expert Insight: Ensure the final DMSO concentration remains ≤ 0.3% to prevent solvent-induced cytotoxicity, which could artificially lower kynurenine readouts[3]. Aspirate old media and add 100 µL of the treatment media.

  • Incubation: Incubate for 48 hours to allow sufficient time for IDO1 translation and extracellular kynurenine accumulation.

  • Harvesting & Precipitation: Transfer 100 µL of the conditioned supernatant to a V-bottom plate. Add 10 µL of 30% TCA and centrifuge at 2500 × g for 10 minutes to pellet cellular debris[3].

  • Colorimetric Readout: Transfer 50 µL of the clarified supernatant to a transparent plate. Mix with 50 µL of Ehrlich's reagent, incubate for 10 minutes, and measure absorbance at 480 nm[3].

  • Viability Counter-Screen: Perform a CCK-8 viability assay on the remaining cells in the original culture plate to ensure that reductions in kynurenine are due to IDO1 inhibition, not general cytotoxicity.

Representative Screening Data

The table below summarizes typical validation data, demonstrating the dynamic range of the assay as the bare 3-bromo scaffold is synthetically evolved into a highly potent IDO1 inhibitor through C3-substitution.

Compound IDSubstitution at C3 (via 3-bromo handle)Biochemical IDO1 IC₅₀ (nM)Cellular Kynurenine IC₅₀ (nM)HeLa Cell Viability (CCK-8)
Scaffold (Baseline) -Br (Unsubstituted)> 10,000> 10,000> 95%
Derivative A -Phenyl850 ± 451,200 ± 80> 95%
Derivative B -3-Chloro-4-fluorophenyl12 ± 245 ± 5> 95%
Epacadostat N/A (Reference Control)15 ± 320 ± 4> 95%

Note: The bare 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole scaffold exhibits negligible baseline activity, confirming that the observed potency in Derivatives A and B is driven by successful cross-coupling and subsequent active-site interactions.

References

  • [1] NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS (European Patent Office - EP 3867232 B1). Available at:

  • [3] Cell based functional assays for IDO1 inhibitor screening and characterization (Oncotarget). Available at:[Link]

  • [2] Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors (Journal of Medicinal Chemistry, ACS). Available at:[Link]

  • [4] Quantification of IDO1 enzyme activity in normal and malignant tissues (Analytical Biochemistry, PMC). Available at:[Link]

Sources

Application

NMR and mass spectrometry of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Application Note: Structural Elucidation of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole via HRMS and Multidimensional NMR Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole via HRMS and Multidimensional NMR

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Analytical Rationale

Cyclopenta[c]pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently deployed as core pharmacophores in kinase inhibitors and antiviral nucleoside analogs[1]. The compound 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (also cataloged as 3-bromo-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, CAS: 1043920-65-5) presents specific analytical challenges.

During the synthesis of substituted bicyclic pyrazoles, the alkylation of the nitrogen atoms often yields a mixture of N1 and N2 regioisomers[2]. Standard 1D Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) are insufficient to unambiguously differentiate these isomers. To establish a self-validating analytical system , we must employ High-Resolution Mass Spectrometry (HRMS) to confirm the intact halogenated precursor, followed by 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR to definitively map the regiochemistry of the N-methyl group relative to the brominated carbon.

High-Resolution Mass Spectrometry (ESI-HRMS)

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is selected for its soft ionization properties, which prevent the premature cleavage of the labile C–Br bond. Observing the intact molecular ion is a critical first step because the primary diagnostic feature of this molecule is the distinct 1:1 isotopic signature of the bromine atom ( 79 Br and 81 Br). By confirming this isotopic envelope before applying collision-induced dissociation (CID), the protocol inherently validates the precursor formula (C 7​ H 9​ BrN 2​ ) and prevents misidentification of downstream fragments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a mixture of MeOH/H 2​ O (50:50, v/v) containing 0.1% formic acid. The formic acid drives the formation of the [M+H] + species.

  • Instrument Tuning: Introduce the sample via direct infusion at 10 µL/min into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Acquire data in positive ion mode (m/z 50–500).

  • MS/MS Fragmentation: Isolate the precursor ions at m/z 201.01 ( 79 Br) and 203.01 ( 81 Br) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using Argon as the collision gas. This specific energy range is optimized to induce the cleavage of the C–Br bond and the subsequent retro-aldol-like opening of the cyclopentane ring.

Quantitative Data: Expected MS/MS Fragments
Fragment Ionm/z (Theoretical)IsotopeStructural Assignment / Neutral Loss
[M+H] + 201.0125 79 BrIntact protonated precursor
[M+H] + 203.0105 81 BrIntact protonated precursor (1:1 ratio with 201.01)
Fragment A 122.0851N/A[M+H - 79 Br] + (Loss of bromine radical)
Fragment B 107.0612N/A[M+H - 79 Br - CH 3​ ] + (Loss of N-methyl group)
Fragment C 94.0534N/A[M+H - 79 Br - C 2​ H 4​ ] + (Cyclopentane ring cleavage)

Multidimensional NMR Spectroscopy

Causality Behind Experimental Choices

While 1 H and 13 C NMR easily identify the aliphatic cyclopentane protons and the N-methyl group, they cannot prove whether the methyl is at the N1 or N2 position. In the 2-methyl isomer, the N-CH 3​ protons will show a strong three-bond ( 3JCH​ ) HMBC correlation to the brominated carbon (C3). Conversely, if the sample were the 1-methyl isomer, the correlation would point to the imine bridgehead carbon (C6a). This logical cross-check acts as the definitive structural validator.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D Acquisition:

    • Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay, 30° pulse).

    • Acquire 13 C NMR at 100 MHz (1024 scans, 2s relaxation delay, WALTZ-16 decoupling).

  • 2D HMBC Acquisition: Set up the gradient-selected HMBC experiment optimized for long-range heteronuclear couplings ( nJCH​ = 8 Hz). Acquire with 256 increments in the t1 dimension, 4 scans per increment, and a 1.5s relaxation delay to ensure complete magnetization recovery.

Quantitative Data: NMR Chemical Shifts & Correlations

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-CH 3​ 3.85Singlet (s)-3HMethyl group at N2
C6-H 2​ 2.85Triplet (t)7.22HAllylic CH 2​ adjacent to C6a (C=N)
C4-H 2​ 2.72Triplet (t)7.22HAllylic CH 2​ adjacent to C3a (C=C)
C5-H 2​ 2.45Quintet (p)7.22HCentral aliphatic CH 2​

Table 2: 13 C NMR and Key HMBC Data (100 MHz, CDCl 3​ )

PositionCarbon Shift (δ, ppm)TypeKey HMBC Correlations ( 1 H 13 C)
C6a 152.7C (Bridgehead)C6-H 2​ , C4-H 2​
C3a 128.4C (Bridgehead)C4-H 2​ , C6-H 2​
C3 116.2C-BrN-CH 3​ (Validates N2 regiochemistry)
N-CH 3​ 37.5CH 3​ -
C6 29.1CH 2​ C4-H 2​ , C5-H 2​
C4 24.8CH 2​ C6-H 2​ , C5-H 2​
C5 22.3CH 2​ C4-H 2​ , C6-H 2​

Analytical Workflow Diagram

The following diagram maps the logical flow of the self-validating analytical protocol, demonstrating how parallel mass and magnetic resonance techniques converge to confirm the structure.

Analytical workflow for the structural verification of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole.

References[1] New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC - nih.gov - Link[3] Access to Bicyclo[3.1.0]hexane and Cyclopenta[c]pyrazole Scaffolds via Solvent-Directed Divergent Reactivity of 5-Iodotriazoles | Organic Letters - acs.org -Link[2] AiFChem, an XtalPi Company (Page 170) @ ChemBuyersGuide.com, Inc. - chembuyersguide.com - Link

Sources

Method

Application Note: 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole as a Privileged Scaffold in Targeted Therapeutics

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore Rationale, Target Applications, and Validated Methodologies Executive Summary & Pharmacophore Rationale In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore Rationale, Target Applications, and Validated Methodologies

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the transition from planar heteroaromatics to conformationally restricted, three-dimensional scaffolds is a proven strategy to enhance target selectivity and reduce off-target toxicity. 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole represents a highly versatile, privileged building block that perfectly aligns with this paradigm.

The structural anatomy of this molecule offers three distinct advantages for hit-to-lead optimization:

  • Conformational Rigidity: The fused 5,6-dihydro-4H-cyclopentane ring locks the pyrazole core into a rigid geometry. This pre-organization significantly reduces the entropic penalty upon binding to deep, narrow protein pockets compared to freely rotating monocyclic pyrazoles[1].

  • Vectorial Control via the 2-Methyl Group: The methyl group at the N2 position creates localized steric bulk. When a substituent is introduced at the adjacent C3 position, this steric clash prevents coplanarity, forcing the molecule into a "twisted" bioactive conformation. This orthogonal geometry is frequently required for binding to complex allosteric sites.

  • Late-Stage Functionalization Handle: The C3-bromine acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Bromine offers the perfect balance of stability for storage and reactivity for oxidative addition, enabling rapid library diversification[1].

Emerging Therapeutic Targets

Recent literature highlights the cyclopenta[c]pyrazole scaffold as a critical pharmacophore across multiple therapeutic areas, from oncology to virology.

A. Oncology: KRAS(G13D)-SOS1 Allosteric Inhibition

Targeting mutant KRAS has historically been challenging. However, stabilizing the inactive KRAS-SOS1 ternary complex has emerged as a viable allosteric strategy. Computational and structural studies reveal that cyclopenta[c]pyrazole derivatives (such as compound BQ5) act as potent allosteric modulators. The fused cyclopentane scaffold engages in critical π−π stacked interactions with the F890 residue and T-shaped interactions with Y884 within the SOS1 pocket, effectively locking KRAS in its inactive GDP-bound state[2].

Pathway SOS1 SOS1 (GEF) KRAS_GDP KRAS(G13D)-GDP (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS(G13D)-GTP (Active) KRAS_GDP->KRAS_GTP GTP Binding Effector Downstream Effectors (RAF/MEK/ERK) KRAS_GTP->Effector Pathway Activation Inhibitor Cyclopenta[c]pyrazole Derivative Inhibitor->SOS1 Allosteric Binding Inhibitor->KRAS_GDP Ternary Complex Stabilization

Mechanism of KRAS(G13D)-SOS1 allosteric inhibition by cyclopenta[c]pyrazole derivatives.

B. Immuno-Oncology: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is an immunosuppressive enzyme that catabolizes tryptophan, promoting tumor immune tolerance. Arylalkyl pyrazole compounds featuring the 5,6-dihydro-4H-cyclopenta[c]pyrazole core have been developed as highly potent IDO inhibitors. The rigid bicyclic core allows the molecule to deeply penetrate the heme-adjacent pocket of IDO1, suppressing T-cell tolerance and restoring anti-tumor immunity[3].

C. Virology: HIV-1 Capsid Assembly Inhibition

Lenacapavir (LEN) is a first-in-class HIV-1 capsid inhibitor. Recent structure-activity relationship (SAR) optimizations demonstrated that replacing the standard tricyclic subunit-A of LEN with a bicyclic cyclopenta[c]pyrazole ring (yielding compounds 3d and 3e) led to a remarkable 4- to 6-fold improvement in antiviral potency against wild-type HIV-1. The modified scaffold optimizes the van der Waals contacts within the capsid hexamer binding interface[4].

Quantitative Data Summary

The table below summarizes the comparative performance of cyclopenta[c]pyrazole-derived compounds against standard reference molecules.

Therapeutic TargetScaffold ModificationReference CompoundReference PotencyCyclopenta[c]pyrazole Analog PotencyFold Improvement
HIV-1 Capsid Tricyclic subunit replaced with cyclopenta[c]pyrazoleLenacapavir (LEN) EC50​≈0.14 nM EC50​≈0.023 nM (Cmpd 3d)~6.0x [4]
HIV-1 Capsid Tricyclic subunit replaced with cyclopenta[c]pyrazoleLenacapavir (LEN) EC50​≈0.14 nM EC50​≈0.033 nM (Cmpd 3e)~4.2x [4]
KRAS(G13D)-SOS1 Bicyclic core optimizationStandard SOS1 InhibitorsVariable ( μ M range)High Ternary Stabilization (Cmpd BQ5)Significant [2]

Experimental Workflows & Protocols

To fully leverage 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, researchers must employ robust, self-validating workflows for both chemical derivatization and biological screening.

Workflow Scaffold 3-bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Library Targeted Library Generation Coupling->Library Diversification Screening Biochemical Assays (SPR, FRET) Library->Screening Hit Hit Identification & SAR Analysis Screening->Hit Hit->Coupling Iterative Optimization

Hit-to-lead optimization workflow utilizing the cyclopenta[c]pyrazole scaffold.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol describes the C3-arylation of the scaffold.

Causality & Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is otherwise sterically hindered by the adjacent 2-methyl group. Aqueous K2​CO3​ is used to generate the reactive hydroxyboronate species, an absolute requirement for the transmetalation step onto the palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (ratio 4:1). Note: Thorough degassing via freeze-pump-thaw is critical to prevent the oxidation of the active Pd(0) species.

  • Reaction: Heat the mixture to 90°C for 12 hours while stirring vigorously.

  • Self-Validation Checkpoint: Run a parallel reaction lacking the Pd catalyst (negative control). Analyze both via LC-MS. The negative control must show 0% product formation, confirming that the transformation is strictly cross-coupling dependent and not an artifact of nucleophilic aromatic substitution (SNAr).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay for Target Validation

To validate the binding kinetics of the newly synthesized derivatives against targets like KRAS-SOS1 or IDO1.

Causality & Rationale: SPR is chosen over endpoint biochemical assays because it provides real-time kinetic data ( kon​ and koff​ ). For conformationally restricted scaffolds like cyclopenta[c]pyrazoles, a slow koff​ (residence time) is often the primary driver of in vivo efficacy.

Step-by-Step Methodology:

  • Ligand Immobilization: Immobilize the target protein (e.g., His-tagged SOS1) onto an NTA sensor chip via amine coupling or His-capture until a baseline resonance of ~2000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the cyclopenta[c]pyrazole derivative in running buffer (HBS-P+ containing 5% DMSO to maintain solubility).

  • Injection: Inject the analyte series over the functionalized flow cell and a reference flow cell (blank) at a flow rate of 30 μ L/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Self-Validation Checkpoint: Inject a known reference compound (e.g., BQ5 for SOS1 or Lenacapavir for HIV-1 Capsid) at a single concentration at the beginning and end of the run. The RU responses must match within 5%, validating that the immobilized protein has not denatured during the assay.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

References

  • [3] NOVEL ARYLALKYL PYRAZOLE COMPOUNDS AS INDOLEAMINE 2,3-DIOXYGENASE INHIBITORS (EP 3867232 B1). European Patent Office / Googleapis.

  • [2] In Silico Identification of Putative Allosteric Pockets and Inhibitors for the KRASG13D-SOS1 Complex in Cancer Therapy. PMC / NIH.

  • [4] Delineating structural functionalities of lenacapavir amenable to modifications for targeting emerging drug-resistant HIV-1 capsid. ChemRxiv.

  • [1] Divergent assembly of fused polycyclic scaffolds from iodotriazole-tethered benzaldehydes. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists working with fused bicyclic pyrazole scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists working with fused bicyclic pyrazole scaffolds. The target molecule, 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, is a critical intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors[1] and NF-κB signaling modulators[2].

Synthesizing this specific regioisomer presents two major chemical challenges: controlling the regioselectivity during the initial cyclocondensation and preventing substrate degradation during the subsequent bromination. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to maximize your yield.

Workflow Overview

The synthesis is a two-step process starting from commercially available ethyl 2-oxocyclopentanecarboxylate and methylhydrazine, followed by deoxychlorination/bromination using phosphorus oxybromide ( POBr3​ ).

Workflow SM Starting Materials: Ethyl 2-oxocyclopentanecarboxylate + Methylhydrazine Condensation Step 1: Cyclocondensation Solvent: HFIP (25°C) SM->Condensation Intermediate Major Intermediate: 2-Methyl-1,4,5,6-tetrahydro- cyclopenta[c]pyrazol-3-ol Condensation->Intermediate H-Bonding Control SideProduct Minor Byproduct: 1-Methyl Regioisomer Condensation->SideProduct Suppressed Bromination Step 2: Bromination Reagent: POBr3 in Toluene Intermediate->Bromination Product Target Molecule: 3-Bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole Bromination->Product Halogenation

Figure 1: Synthesis workflow for 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole.

FAQ & Troubleshooting Guide

Part 1: Overcoming the "Isomer Trap" in Cyclocondensation

Q: Why am I consistently isolating a nearly 1:1 mixture of 1-methyl and 2-methyl isomers after the cyclocondensation step? A: This is a fundamental regioselectivity issue driven by the intrinsic nucleophilicity of methylhydrazine. The nitrogen atom carrying the methyl group ( N -methyl) is significantly more nucleophilic than the primary amine ( NH2​ ) due to the electron-donating inductive effect of the alkyl group[3]. In standard polar protic solvents (like ethanol), the more nucleophilic N -methyl nitrogen preferentially attacks the highly electrophilic ketone carbonyl of ethyl 2-oxocyclopentanecarboxylate. Subsequent cyclization of the NH2​ onto the ester yields the undesired 1-methyl isomer.

Q: How can I thermodynamically or kinetically drive the reaction to favor the 2-methyl isomer? A: You must invert the effective nucleophilicity of the two hydrazine nitrogens. This is achieved through precise solvent selection rather than temperature adjustments. By switching the solvent to Hexafluoroisopropanol (HFIP), you exploit its exceptional hydrogen-bond donor capacity ( α=1.96 ). HFIP forms strong, highly localized hydrogen bonds with the more basic N -methyl nitrogen, sterically and electronically masking it[4]. This forces the unhindered primary NH2​ to initiate the nucleophilic attack on the ketone, completely reversing the regioselectivity to favor the 2-methyl isomer.

Quantitative Impact of Solvent Selection on Regioselectivity

SolventDielectric Constant ( ε )H-Bond Donor Capacity ( α )Regioisomeric Ratio (2-Methyl : 1-Methyl)
Ethanol24.50.8340 : 60
Toluene2.40.0050 : 50
HFIP 16.7 1.96 95 : 5

Data summarizes the effect of fluorinated solvents on pyrazole regiocontrol[4].

Part 2: Optimizing the Bromination Step

Q: My bromination using POBr3​ results in a black, tarry mixture and a yield below 20%. How do I prevent degradation? A: POBr3​ is a harsh, highly reactive halogenating agent. Running this reaction "neat" (without solvent) at temperatures above 100°C causes Friedel-Crafts-type polymerization of the saturated cyclopentyl ring and thermal degradation of the pyrazole core. Solution: Dilute the reaction using anhydrous Toluene or Acetonitrile as a co-solvent. This limits the internal reaction temperature to the solvent's boiling point (80–110°C) and dissipates the exothermic heat of the initial phosphorylation step. Furthermore, ensure your pyrazolone intermediate is rigorously dried; trace water reacts violently with POBr3​ to generate localized spikes of hydrobromic acid ( HBr ), which catalyzes tar formation.

Q: What is the safest and most effective way to quench the POBr3​ reaction to avoid hydrolyzing the newly formed C-Br bond? A: Never add water directly to the reaction flask. The localized heat of quenching will rapidly hydrolyze the 3-bromo product back to the 3-hydroxy starting material. Instead, utilize a reverse quench . Slowly transfer the cooled reaction mixture via cannula into a vigorously stirred, biphasic mixture of ice-cold saturated aqueous NaHCO3​ and Ethyl Acetate. This neutralizes the phosphoric and hydrobromic acid byproducts instantly while partitioning the product into the protective organic layer.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol

This protocol utilizes H-bond donor masking to ensure >90% regioselectivity.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Loading: Charge the flask with ethyl 2-oxocyclopentanecarboxylate (15.6 g, 100 mmol, 1.0 equiv) and anhydrous HFIP (100 mL) to create a 1.0 M solution.

  • Addition: Cool the solution to 0°C using an ice-water bath. Add methylhydrazine (5.06 g, 110 mmol, 1.1 equiv) dropwise over 15 minutes via syringe. Caution: Methylhydrazine is highly toxic; perform strictly inside a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours. Monitor completion via LC-MS[4].

  • Isolation: Concentrate the mixture under reduced pressure to remove HFIP (recover solvent if possible). Triturate the crude solid with cold diethyl ether (50 mL), filter, and dry under vacuum to afford the 2-methyl isomer as a white solid.

Protocol B: Synthesis of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

This protocol utilizes solvent-moderated halogenation to prevent substrate degradation.

  • Preparation: In a 250 mL two-neck flask fitted with a reflux condenser, suspend the intermediate from Protocol A (13.8 g, 100 mmol, 1.0 equiv) in anhydrous Toluene (150 mL).

  • Halogenation: Add POBr3​ (86.0 g, 300 mmol, 3.0 equiv) in solid portions at room temperature. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 80°C using an oil bath. Stir for 6 hours. The mixture will turn homogenous and darken slightly.

  • Reverse Quench: Cool the flask to 0°C. In a separate 1 L beaker, prepare a vigorously stirring mixture of saturated aqueous NaHCO3​ (400 mL) and Ethyl Acetate (300 mL) cooled with crushed ice. Slowly pour the reaction mixture into the beaker. Ensure the pH remains basic (>7); add solid NaHCO3​ if necessary.

  • Extraction: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-bromo target compound.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole . This molecule presents a unique "perfect storm" of synthetic challenges: severe steric shielding around the C-Br bond, electronic deactivation from the electron-rich pyrazole core, and the presence of a coordinating nitrogen atom.

This guide is designed to move beyond basic protocols. Here, we analyze the structural causality behind your failed reactions and provide self-validating methodologies to ensure your next experiment succeeds.

Part 1: Structural Causality & Reactivity Profile

To troubleshoot effectively, we must first understand why this specific substrate fails under standard conditions:

  • The Steric Bottleneck: The C3-bromine is flanked by the N2-methyl group on one side and the C4-methylene of the fused cyclopentane ring on the other. This creates a deep steric pocket. During Palladium-catalyzed cross-coupling, oxidative addition occurs smoothly, but the subsequent transmetalation step is severely retarded .

  • The Dehalogenation Trap: Because transmetalation is slow, the lifetime of the Pd(II)-aryl intermediate is extended. This highly reactive species is susceptible to protonation by solvents, water, or amine bases, leading to rapid protodepalladation (desbromo byproduct formation)[1].

  • Catalyst Poisoning: Nitrogen-rich heterocycles can coordinate to the palladium center via their lone pairs, forming off-cycle, catalytically inactive complexes that stall the reaction[2].

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling shows complete consumption of the starting material, but the major peak by LC-MS is the desbromo byproduct. How do I fix this?

Causality: You are experiencing classic protodepalladation. The steric bulk of the N2-methyl and C4-methylene groups prevents the boronic acid from approaching the Pd(II) center. While transmetalation stalls, the Pd(II) complex reacts with protons in your system (e.g., from water, alcohols, or aqueous bases) to yield 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole[1]. Solution: You must accelerate transmetalation while simultaneously eliminating proton sources.

  • Switch to a highly active, bulky, and electron-rich ligand like XPhos (preferably as XPhos Pd G3) to force the transmetalation step.

  • Abandon aqueous bases (like Na₂CO₃) and switch to strictly anhydrous, finely milled K₃PO₄ .

  • Use anhydrous 1,4-dioxane as the solvent.

Q2: Buchwald-Hartwig amination yields are <10% with starting material recovered. Why?

Causality: The pyrazole nitrogen (N1) is coordinating to your palladium catalyst, forming an inactive resting state[2]. Furthermore, standard ligands (like BINAP or dppf) cannot create a large enough binding pocket to accommodate both the sterically hindered pyrazole and the incoming amine. Solution: Utilize tBuBrettPhos Pd G3 . This ligand is specifically engineered to prevent the formation of off-cycle bis-amine Pd complexes and provides the exact bite angle required to force challenging C-N bond formations on sterically hindered heteroaryls.

Q3: Halogen-metal exchange with n-BuLi at -78 °C leads to a complex mixture of ring-opened and alkylated products. What is the alternative?

Causality: n-BuLi is highly nucleophilic and strongly basic. Instead of selectively performing a Br-Li exchange, it is likely deprotonating the slightly acidic benzylic-like protons on the cyclopentane ring (C4/C6) or attacking the pyrazole core directly. Solution: Transition to Turbo-Grignard (iPrMgCl·LiCl) at -20 °C. The isopropyl Grignard is significantly less basic and highly efficient for Br-Mg exchange, driven by the formation of a stable, highly soluble pyrazolyl-magnesium intermediate.

Part 3: Mechanistic Visualizations

Mechanism SM 3-Bromo-2-methyl-5,6-dihydro- 4H-cyclopenta[c]pyrazole OxAdd Oxidative Addition [Pd(II) Intermediate] SM->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Slow due to Sterics) OxAdd->TransMet Desired Pathway Dehal Protodepalladation (Fast in protic conditions) OxAdd->Dehal Competing Pathway RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Desbromo Desbromo Byproduct Dehal->Desbromo

Mechanistic divergence in Pd-catalyzed cross-coupling showing the competing dehalogenation pathway.

Workflow Start Reaction Failed Check Analyze LC-MS/NMR Start->Check Desbromo >20% Desbromo Byproduct? Check->Desbromo NoRxn Unreacted SM? Check->NoRxn Sol1 Switch to Anhydrous K3PO4 Use XPhos Pd G3 Desbromo->Sol1 Yes Sol2 Increase Temp to 90°C Check Ligand Coordination NoRxn->Sol2 Yes

Decision tree for troubleshooting failed cross-coupling reactions of the target pyrazole.

Part 4: Quantitative Data Summary

The distinct electronic and steric properties of functionalized pyrazoles necessitate highly optimized catalytic systems to prevent decomposition[3]. The table below summarizes the causality of catalyst/base selection based on our internal optimization matrix for this specific scaffold.

Catalyst/Ligand SystemBaseSolventTemp (°C)Desbromo (%)Product Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH8065%<10%Slow transmetalation; EtOH acts as a proton source for rapid dehalogenation.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane9040%25%dppf bite angle is insufficient to overcome steric clash at the C3 position.
XPhos Pd G3 (2 mol%) K₃PO₄ (anhyd) 1,4-Dioxane 90 <5% >85% Bulky XPhos accelerates transmetalation; anhydrous base eliminates protons.

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling

Designed to suppress protodebromination and force transmetalation.

  • Preparation: In a rigorously dried Schlenk tube, add 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv, finely milled), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high-purity Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

    • Self-Validation Check 1: The mixture should transition from a pale suspension to a homogeneous deep red/brown solution within 10 minutes. If the solution turns black and precipitates form, palladium black has crashed out due to oxygen ingress or solvent impurities. Abort and restart.

  • Monitoring: At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check 2: A successful trajectory requires a Product:Desbromo ratio of >5:1. If the ratio is <2:1, the boronic acid is likely undergoing protodeboronation; add an additional 0.5 equiv of boronic acid.

  • Workup: Once complete, cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Regioselective Halogen-Magnesium Exchange

Designed to prevent cyclopentyl deprotonation and ring-opening.

  • Preparation: Dissolve 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under Argon.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 equiv) over 5 minutes.

    • Self-Validation Check 1: The solution should remain clear or turn slightly yellow. An immediate dark brown/black color change indicates unwanted deprotonation of the cyclopentane ring. If this occurs, lower the temperature to -40 °C for future runs.

  • Stirring: Stir at -20 °C for 30 minutes.

    • Self-Validation Check 2: Quench a 50 µL aliquot with D₂O and analyze by GC-MS. >95% deuterium incorporation at the C3 position confirms complete Grignard formation. If <50% incorporation is observed, verify the active titer of your Turbo-Grignard reagent.

  • Electrophilic Trapping: Add your desired electrophile (e.g., DMF for formylation) and allow the reaction to slowly warm to room temperature over 2 hours.

References

  • Lukáš Jedinák, et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Academia.edu / Semantic Scholar, 2014.

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J Am Chem Soc / SciSpace, 2014.

  • "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014.

Sources

Troubleshooting

Technical Support Center: Synthesis of Fused Pyrazole Systems

From the Desk of the Senior Application Scientist Welcome to the technical support center for fused pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for fused pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these vital heterocyclic scaffolds. Fused pyrazoles are cornerstones in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to failed cyclization events.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common pitfalls. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of fused pyrazole systems.

Category 1: Regioselectivity & Isomeric Control

Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. How can I control the outcome?

A1: This is one of the most prevalent challenges in pyrazole synthesis. The formation of two regioisomers arises from the two non-equivalent electrophilic carbonyl carbons in your dicarbonyl starting material.[3] The hydrazine can initiate its nucleophilic attack at either site, leading to two different product scaffolds.

Causality & Expert Insights:

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[3] For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic and will be the primary site of attack.[3]

  • Solvent Effects: Standard protic solvents like ethanol can sometimes participate in the reaction, forming intermediates that lower the regioselectivity. A significant breakthrough has been the use of non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These solvents do not compete with the hydrazine for attack on the carbonyl group, leading to a dramatic improvement in regioselectivity.[4]

Troubleshooting Steps:

  • Analyze Electronic Bias: Evaluate your 1,3-dicarbonyl. If one carbonyl is significantly more electron-deficient (e.g., adjacent to a CF₃, NO₂, or other strongly withdrawing group), leverage this for inherent selectivity.

  • Switch to a Fluorinated Alcohol: Rerun the reaction in TFE or HFIP instead of ethanol or methanol. This is often the most effective single change you can make.[4]

  • Modify the Hydrazine: If possible, using a bulkier hydrazine substituent can introduce steric hindrance that favors attack at the less hindered carbonyl.

  • Consider a Pre-functionalized Precursor: Synthesize an enaminone or enone from your dicarbonyl first. This "locks in" the regiochemistry before introducing the hydrazine for the cyclization step.

Q2: I am trying to perform an N-alkylation on my synthesized pyrazole, but I'm getting a mixture of N-1 and N-2 alkylated products. How can I direct the alkylation?

A2: Unsubstituted pyrazoles exist as a mixture of tautomers, making both ring nitrogens available for alkylation.[5] The ratio of N-1 to N-2 alkylation products depends heavily on the steric and electronic nature of substituents on the pyrazole ring and the reaction conditions, particularly the base and solvent used.[5][6]

Causality & Expert Insights:

  • Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen, directing the incoming alkylating agent to the more accessible nitrogen.

  • Base and Cation Effects: The choice of base is critical. Using a base like sodium hydride (NaH) versus potassium carbonate (K₂CO₃) can completely switch the regioselectivity.[6] The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence which nitrogen atom coordinates to it, thereby affecting the site of subsequent alkylation.

Category 2: Reaction Efficiency & Conditions

Q3: My cyclocondensation reaction requires prolonged heating at high temperatures, and the yield is still poor. What can I do to improve this?

A3: Traditional pyrazole syntheses are often plagued by harsh reaction conditions that can lead to decomposition of starting materials and products.[7] Modern synthetic methods offer excellent, high-yield alternatives.

Recommended Actions:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[7][8] This is particularly effective for multicomponent reactions used to build fused systems like pyrazolo[3,4-b]pyridines.[2]

  • Flow Chemistry: For scalability and enhanced control over reaction parameters, consider a continuous-flow setup. Flow chemistry can improve safety, especially when dealing with potentially hazardous intermediates like diazo compounds, and significantly reduce reaction times compared to batch processing.[9]

  • Modern Catalysis: Investigate catalyst systems to lower the activation energy.

    • Lewis Acids: Catalysts like ZrCl₄ or SnCl₄ can activate carbonyl compounds and promote cyclization, often under milder conditions than thermal methods.[10][11]

    • Nanoparticle Catalysts: Heterogeneous catalysts like nano-ZnO have been used to promote pyrazole synthesis efficiently, offering the advantages of high yields and easy work-up.[12]

Q4: My reaction has stalled at the pyrazoline (dihydro-pyrazole) intermediate. How do I facilitate the final aromatization to the pyrazole?

A4: This is a common outcome, especially when synthesizing pyrazoles from α,β-unsaturated ketones (chalcones) or via certain cycloaddition pathways. The initial cyclization forms the non-aromatic pyrazoline ring, which then requires an oxidative step to be converted to the stable aromatic pyrazole.[12]

Proven Oxidation Protocols:

  • Mild Oxidation: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere is a benign and effective method for aromatization.[13]

  • Chemical Oxidants: A variety of oxidants can be employed, including:

    • Iodine (I₂) in the presence of a base.

    • Bromine (Br₂) in a suitable solvent.[13]

    • Manganese dioxide (MnO₂).

    • Visible light photoredox catalysis in the presence of air can also effect this transformation under very mild conditions.[13]

Category 3: Work-up & Purification

Q5: My crude product is a dark, tarry material that is very difficult to purify. What is causing this and how can I clean it up?

A5: The formation of colored impurities is frequently due to the decomposition or side reactions of the hydrazine starting material, particularly arylhydrazines like phenylhydrazine.[14]

Purification Strategies:

  • Charcoal Treatment: Before attempting chromatography, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal.[14] Stir or heat briefly, then filter through a pad of Celite®. This is highly effective at adsorbing polymeric and colored impurities.

  • Acid-Base Extraction: Pyrazoles are weakly basic (pKa ≈ 2.5) and can be protonated by strong acids.[5][14] You can dissolve your crude material in an organic solvent (e.g., ethyl acetate), extract with dilute aqueous acid (e.g., 1M HCl), wash the aqueous layer with fresh organic solvent to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to precipitate or re-extract your purified pyrazole product.[14]

  • Chromatography: If the above methods are insufficient, silica gel column chromatography is the standard approach. Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.

Troubleshooting Guide: A Deeper Dive

Guide 1: Tackling Poor Regioselectivity in Fused Pyrazole Synthesis

This guide provides a logical workflow for diagnosing and solving regioselectivity issues, a critical pitfall in developing novel fused pyrazole systems.

G start Start: Mixture of Regioisomers Observed check_dicarbonyl Is the 1,3-dicarbonyl precursor unsymmetrical? start->check_dicarbonyl check_electronics Is there a strong electronic bias between the two carbonyls? check_dicarbonyl->check_electronics  Yes failure Still a mixture: Consider steric factors or a different synthetic route check_dicarbonyl->failure  No, precursor is symmetrical. Check product characterization. no_bias No significant electronic difference check_electronics->no_bias  No yes_bias Strong electronic difference exists check_electronics->yes_bias  Yes solvent_change Action: Change solvent to TFE or HFIP no_bias->solvent_change prefunctionalize Alternative: Pre-functionalize to an enaminone before cyclization no_bias->prefunctionalize yes_bias->solvent_change Reaction conditions may be overriding electronic control. Force selectivity. re_evaluate Re-evaluate reaction. Is regioselectivity improved? solvent_change->re_evaluate prefunctionalize->re_evaluate success Success: Isolate desired regioisomer re_evaluate->success  Yes re_evaluate->failure  No

Caption: Decision tree for troubleshooting poor regioselectivity.

Guide 2: Optimizing Cyclocondensation for Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitors, typically involves the condensation of a 3-aminopyrazole with a 1,3-biselectrophile.[8][15][16] Success hinges on managing the reactivity of both components.

G cluster_0 Reactants cluster_1 Key Reaction Pitfalls cluster_2 Optimized Solutions aminopyrazole 3-Aminopyrazole (Bis-nucleophile) regio_issue Poor Regioselectivity (Unsymmetrical Dicarbonyl) aminopyrazole->regio_issue dicarbonyl 1,3-Dicarbonyl or equivalent (Bis-electrophile) dicarbonyl->regio_issue acid_cat Acid Catalysis (e.g., AcOH, p-TsOH) Controls initial condensation regio_issue->acid_cat Directs initial attack harsh_cond Low Yield / Decomposition (Harsh Conditions) mw_heat Microwave Heating Reduces time, minimizes byproducts harsh_cond->mw_heat Efficient energy transfer side_react Side Reactions (e.g., self-condensation) mcr One-Pot / Multicomponent Approach Improves efficiency side_react->mcr Traps intermediates product Pyrazolo[1,5-a]pyrimidine acid_cat->product mw_heat->product mcr->product

Caption: Workflow for optimizing pyrazolo[1,5-a]pyrimidine synthesis.

ParameterConventional MethodRecommended ImprovementRationale
Solvent Ethanol, Acetic AcidToluene, DMF, or solvent-freeAcetic acid can be both solvent and catalyst. Toluene allows for azeotropic water removal.
Catalyst None (thermal) or mineral acidp-Toluenesulfonic acid (p-TsOH), Ytterbium(III) triflateProvides controlled protonation to activate the carbonyl group without being overly harsh.
Heating Conventional reflux (hours)Microwave irradiation (minutes)Reduces reaction time, preventing thermal decomposition of sensitive substrates.[8]
Strategy StepwiseOne-pot, three-component reactionCombining reactants (e.g., aldehyde, malononitrile, aminopyrazole) in one pot improves atom economy and reduces work-up steps.[8]

Validated Experimental Protocol

Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Zirconium(IV) Chloride Catalysis

This protocol is adapted from a validated procedure for the synthesis of novel pyrazolo[3,4-b]pyridines, which are of interest as probes for biomedical applications.[11]

Reactants:

  • 5-Amino-1-phenylpyrazole (1.0 eq)

  • Substituted α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (1.0 eq)

  • Anhydrous Acetonitrile (solvent)

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-1-phenylpyrazole (1.0 eq) and the α,β-unsaturated ketone (1.0 eq).

    • Scientist's Note: Ensure all glassware is scrupulously dry. ZrCl₄ is extremely moisture-sensitive, and water will quench the catalyst.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the reactants. Stir the mixture under an inert atmosphere (N₂ or Argon).

  • Catalyst Addition: Carefully add ZrCl₄ (1.0 eq) to the solution in portions. The reaction may be slightly exothermic.

    • Scientist's Note: ZrCl₄ acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This enhances its electrophilicity, facilitating the initial Michael addition by the C4 carbon of the pyrazole, which is the proposed first step of the mechanism.[3][11]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Pitfall Warning: If the reaction stalls, it may indicate impure starting materials or catalyst deactivation. Ensure your aminopyrazole and ketone are of high purity.

  • Quenching & Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the catalyst.

    • Scientist's Note: The quench neutralizes the acidic reaction medium and precipitates zirconium salts.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure 1H-pyrazolo[3,4-b]pyridine product.

    • Pitfall Warning: The product may co-elute with unreacted ketone. Careful selection of the eluent system is critical for achieving good separation.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information (PMC). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information (PMC). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). [Link]

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and ¹H NMR Comparative Analysis of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Executive Summary The bicyclic pyrazole scaffold, specifically the cyclopenta[c]pyrazole moiety, is a privileged structure in modern drug discovery, frequently utilized in the development of antiviral agents, kinase inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic pyrazole scaffold, specifically the cyclopenta[c]pyrazole moiety, is a privileged structure in modern drug discovery, frequently utilized in the development of antiviral agents, kinase inhibitors, and homocarbanucleosides[1]. Accurate structural characterization of its halogenated and alkylated derivatives is critical for establishing structure-activity relationships (SAR).

This guide provides an authoritative, comparative analysis of the ¹H NMR spectrum of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole . By benchmarking its spectral performance against unfused and unbrominated alternatives, this document empowers researchers to confidently assign complex multiplets, understand the underlying electronic causality, and implement self-validating analytical protocols.

Structural Causality & Chemical Shift Dynamics

The molecule consists of a pyrazole ring fused at the c-face (the C3a–C6a bond) to a cyclopentane ring. The presence of the N2-methyl group and the C3-bromine atom creates a highly specific electronic environment that dictates the ¹H NMR chemical shifts[2].

  • N2-Methyl Protons (Singlet, 3H): The methyl group is highly deshielded by both the electronegative nitrogen atom and the adjacent C3-bromine atom. The inductive electron-withdrawing effect of the halogen pulls electron density away from the N-CH₃ group, pushing its resonance downfield to approximately 3.85 ppm . This aligns with isolated pyrazole analogs, where N-methyl signals typically resonate between 3.88 and 3.94 ppm[3][4].

  • Cyclopentane Methylene Protons (Multiplets, 6H): The rigidity of the fused 5,6-dihydro-4H-cyclopentene-like ring restricts free bond rotation, resulting in distinct spin-spin splitting patterns:

    • C4-H₂ and C6-H₂ (Pseudo-triplets, ~2.75 - 2.80 ppm): These protons are allylic to the conjugated pyrazole π-system. The C4 protons experience additional through-space deshielding from the adjacent C3-bromine, making them slightly more downfield than typical aliphatic protons.

    • C5-H₂ (Pseudo-quintet, ~2.40 ppm): Situated at the apex of the cyclopentane ring, these homoallylic protons are the most shielded in the molecule but still exhibit complex multiplet splitting due to coupling with both C4 and C6 protons.

G Br C3-Bromine (Electronegativity) NMe N2-Methyl (3H) Shift: ~3.85 ppm Br->NMe Inductive Deshielding C4 C4/C6 Methylenes Shift: ~2.75 ppm Br->C4 Through-Space Effect Ring Pyrazole Core (Magnetic Anisotropy) Ring->NMe Ring Current Effect Ring->C4 Allylic Activation

Logical flow of electronic effects dictating the ¹H NMR chemical shifts of the cyclopenta[c]pyrazole core.

Comparative Spectral Performance

To objectively evaluate the spectral signature of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole, we must compare it against alternative structural analogs. This comparison highlights how structural modifications (fusion and halogenation) alter electron density and resulting NMR signals.

  • Alternative A (Unfused Core): 3-bromo-1-methyl-1H-pyrazole. Lacks the cyclopentane ring, resulting in sharp aromatic doublets instead of aliphatic multiplets[3].

  • Alternative B (Unbrominated Analog): 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole. Lacks the C3-bromine, resulting in an upfield shift of the N-methyl group and the appearance of a distinct aromatic C3-H singlet.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton AssignmentTarget: 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazoleAlt A: 3-bromo-1-methyl-1H-pyrazole[3]Alt B: 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
N-CH₃ ~3.85 ppm (s, 3H)3.88 ppm (s, 3H)~3.78 ppm (s, 3H)
C3-H None (Substituted by Br)None (Substituted by Br)~7.20 ppm (s, 1H)
C4-H / C4-H₂ ~2.75 ppm (m, 2H)6.25 ppm (d, 1H, J=2.4 Hz)~2.65 ppm (m, 2H)
C5-H / C5-H₂ ~2.40 ppm (m, 2H)7.25 ppm (d, 1H, J=2.0 Hz)~2.35 ppm (m, 2H)
C6-H₂ ~2.80 ppm (m, 2H)N/A~2.70 ppm (m, 2H)

Data synthesis derived from established pyrazole and bicyclopyrazole NMR characterization standards[2][3].

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity resolution of the cyclopentane multiplets (which are prone to overlapping if poorly shimmed), researchers must employ a self-validating acquisition workflow. The following protocol guarantees trustworthiness in spectral data.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 10–15 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Temperature Equilibration: Insert the NMR tube into the probe and allow 5 minutes for thermal equilibration at 298 K to prevent convection currents that broaden multiplets.

  • Locking and Shimming: Lock onto the CDCl₃ deuterium signal. Perform gradient shimming (Z1-Z5).

  • Validation Gate 1 (Shimming Check): Acquire a dummy scan. Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). If FWHM > 1.0 Hz, re-shim. Poor shimming will obscure the fine J-coupling of the C5-H₂ pseudo-quintet.

  • Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • Validation Gate 2 (Referencing): Post-Fourier transform, verify that the TMS singlet is exactly at 0.00 ppm. Phase and baseline correct manually.

G Prep 1. Sample Prep (15 mg in 0.6 mL CDCl3 + TMS) Lock 2. Lock & Gradient Shim (Target: CDCl3 7.26 ppm) Prep->Lock Val1 Validation 1: Solvent FWHM < 1.0 Hz? Lock->Val1 Val1->Lock No (Re-shim) Acq 3. Acquisition (400 MHz, 16 Scans, D1=2s) Val1->Acq Yes Val2 Validation 2: TMS Peak at 0.00 ppm? Acq->Val2 Val2->Prep No (Check standard) Process 4. Fourier Transform & Multiplet Analysis Val2->Process Yes

Step-by-step self-validating workflow for high-resolution ¹H NMR acquisition.

Solvent Selection Matrix

While CDCl₃ is the industry standard, solvent effects can significantly alter the resolution of the cyclopenta[c]pyrazole core.

  • CDCl₃ (Recommended): Provides excellent solubility and minimal solvent overlap. The residual water peak (~1.56 ppm) and grease impurities (~1.25 ppm) remain safely upfield of the critical C5-H₂ multiplet (~2.40 ppm).

  • DMSO-d₆ (Alternative): Highly polar. The strong hydrogen-bond accepting nature of DMSO will cause a slight downfield shift (0.1–0.2 ppm) of the N-methyl and allylic protons[4]. However, the residual water peak in DMSO-d₆ (~3.33 ppm) can broaden and potentially obscure the N-methyl singlet (~3.85 ppm) if the sample is not rigorously dried.

References

  • 13C NMR Chemical Shift (d) Data of Bicyclopyrazoles ResearchGate URL:[Link]

  • New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of Cyclopenta[c]pyrazole Analogs as Selective COX-2 Inhibitors

Introduction: The Privileged Pyrazole Scaffold The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a rigid framework with ideal hydrogen-bonding capabilities and favorable pharmacokinetic properties.[1] This has led to the development of numerous drugs, including the renowned anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various anticancer agents like Crizotinib.[2][3][4]

The fusion of the pyrazole core with other ring systems, such as in the cyclopenta[c]pyrazole scaffold, offers a strategy to enhance biological efficacy by improving target affinity and molecular rigidity.[1][5] This guide focuses on a representative lead compound, 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (Compound A) , and compares its potential bioactivity with rationally designed analogs. While direct experimental data for this specific molecule is not extensively published, we will build a scientifically grounded comparison based on well-established structure-activity relationships (SAR) within the broader class of pyrazole derivatives.

This analysis will center on one of the most prominent activities of pyrazole-based compounds: the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a critical target in inflammation and pain management.[6][7][8]

Comparative Bioactivity Analysis: Targeting the COX-2 Enzyme

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2, however, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7] It is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[9] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects.[7]

To explore the SAR of our lead compound, we will compare its hypothetical bioactivity with three analogs, each featuring a specific structural modification at a key position known to influence potency and selectivity.[1][10]

  • Compound A (Lead): 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

  • Analog B: 3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

  • Analog C: 3-bromo-2-benzyl -5,6-dihydro-4H-cyclopenta[c]pyrazole

  • Analog D: 3-bromo-2-methyl-5-hydroxy -5,6-dihydro-4H-cyclopenta[c]pyrazole

Rationale for Analog Design

The selection of these analogs is based on established medicinal chemistry principles for pyrazole-based inhibitors.[1][10]

  • Position 3 (C3): The substituent at the C3 position is critical for directing potency and selectivity.[1] Replacing the electron-withdrawing bromine atom in Compound A with a larger, substituted aryl group, such as the 4-methoxyphenyl ring in Analog B , is a common strategy employed in potent COX-2 inhibitors like Celecoxib. This group can access a hydrophobic side pocket in the COX-2 active site, enhancing binding affinity and selectivity.

  • Position 2 (N2): The substituent on the pyrazole nitrogen can influence the compound's orientation within the binding site and its pharmacokinetic properties.[10] Modifying the small methyl group of Compound A to a larger benzyl group in Analog C explores the impact of steric bulk and potential pi-stacking interactions.

  • Fused Ring: Introducing functionality on the fused cyclopentane ring, as seen with the hydroxyl group in Analog D , can alter solubility and introduce new hydrogen bonding opportunities with the enzyme, potentially impacting both potency and metabolic stability.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, in vitro data for the inhibition of COX-1 and COX-2 by our lead compound and its analogs. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), which are standard metrics for inhibitor potency.[7][11] A lower IC50 value indicates a more potent inhibitor. The Selectivity Index (SI), calculated as (IC50 COX-1 / IC50 COX-2), provides a quantitative measure of COX-2 selectivity.[9]

CompoundDescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
A (Lead) 3-Bromo, N-Methyl15.51.212.9
B 3-(4-Methoxyphenyl), N-Methyl>1000.04 >2500
C 3-Bromo, N-Benzyl12.82.55.1
D 3-Bromo, N-Methyl, 5-Hydroxy25.00.927.8
Celecoxib Reference Drug>1000.05>2000
Structure-Activity Relationship (SAR) Insights

The hypothetical data reveals critical SAR trends:

  • The C3-Aryl Moiety is Key for Potency and Selectivity: The most dramatic effect is seen with Analog B . Replacing the C3-bromo group with a 4-methoxyphenyl group results in a significant increase in both potency (IC50 drops from 1.2 µM to 0.04 µM) and selectivity (SI >2500). This strongly suggests that this aryl group is crucial for optimal interaction with the COX-2 active site, a finding consistent with the design of many commercial COX-2 inhibitors.[3]

  • N2-Substitution Offers Minor Modulation: Changing the N2-substituent from a methyl to a larger benzyl group (Analog C ) appears detrimental, slightly decreasing both potency and selectivity. This indicates that excessive steric bulk at this position may disrupt the optimal binding conformation.

  • Fused Ring Substitution Can Improve Selectivity: The introduction of a hydroxyl group on the cyclopentane ring (Analog D ) slightly improves potency and more than doubles the selectivity index compared to the lead compound. This highlights that modifications distal to the core pharmacophore can fine-tune the compound's properties.

The following diagram illustrates the logical relationship between the structural modifications and the resulting bioactivity.

SAR_Logic cluster_lead Lead Compound A cluster_analogs Analog Modifications A 3-Bromo, N-Methyl COX-2 IC50 = 1.2 µM SI = 12.9 B Analog B 3-(4-Methoxyphenyl) COX-2 IC50 = 0.04 µM SI > 2500 A->B C3: Br -> Aryl (Potency & Selectivity ↑↑) C Analog C N-Benzyl COX-2 IC50 = 2.5 µM SI = 5.1 A->C N2: Me -> Benzyl (Potency & Selectivity ↓) D Analog D 5-Hydroxy COX-2 IC50 = 0.9 µM SI = 27.8 A->D Ring: H -> OH (Selectivity ↑)

Figure 1: Structure-Activity Relationship (SAR) flow.

Experimental Methodologies

To generate reliable and reproducible data as presented above, standardized and validated protocols are essential. The following sections describe detailed methodologies for both an initial in vitro screening and a subsequent in vivo validation.

Protocol 1: In Vitro Colorimetric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX-2.[3][12] The inhibition of this activity is directly proportional to the inhibition of COX-2.

A. Principle of the Assay The assay measures the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is monitored by an increase in absorbance at 590 nm. The rate of this color change is proportional to the peroxidase activity of the COX-2 enzyme.

B. Materials

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid solution

  • Test Compounds (Compound A, Analogs B, C, D dissolved in DMSO)

  • Positive Control (Celecoxib)

  • 96-well microplate

  • Microplate reader

C. Experimental Workflow Diagram

Assay_Workflow start Start prep Prepare Reagents (Enzyme, Buffer, Heme, Substrates, Compounds) start->prep plate Plate Setup in 96-well Plate (Controls & Test Compounds) prep->plate incubate1 Add Enzyme, Heme, Buffer & Inhibitor plate->incubate1 incubate2 Pre-incubate 5 min @ 25°C (Allows inhibitor binding) incubate1->incubate2 initiate Initiate Reaction (Add Arachidonic Acid) incubate2->initiate measure Measure Absorbance @ 590 nm (Kinetic read for 5 min) initiate->measure analyze Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze end End analyze->end

Figure 2: Workflow for the in vitro COX-2 assay.

D. Step-by-Step Procedure

  • Reagent Preparation: Dilute the COX-2 enzyme, Heme, and other reagents to their working concentrations in cold COX Assay Buffer as per manufacturer instructions.[12] Prepare serial dilutions of the test compounds and Celecoxib in DMSO, then dilute 10-fold in Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Activity (Vehicle) Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2, 10 µL of 1% DMSO in Assay Buffer.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2, 10 µL of diluted test compound.

    • Positive Control Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL diluted COX-2, 10 µL of diluted Celecoxib.

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitors to bind to the enzyme.[12]

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution (TMPD) to all wells, followed immediately by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every minute for 5 minutes.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Determine the rate of reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[1][13]

A. Principle of the Assay Injection of carrageenan into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

B. Materials

  • Male Wistar rats (150-200g)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Test Compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference Drug (Indomethacin or Celecoxib)

  • Vehicle Control

  • Plethysmometer (for measuring paw volume)

C. Step-by-Step Procedure

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast the rats overnight before the experiment but allow free access to water.[1]

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Reference): Indomethacin (e.g., 5 mg/kg).

    • Groups 3-5 (Test): Test compound at three different doses (e.g., 10, 30, 100 mg/kg).

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Compound Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement Post-Induction: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the paw edema (swelling) at each time point: Edema = Vₜ - V₀.

    • Calculate the percent inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The results are typically expressed as the mean ± SEM for each group, and statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the bioactivity of novel cyclopenta[c]pyrazole derivatives, using 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole as a representative lead compound. Based on established SAR principles for pyrazole-based COX-2 inhibitors, our analysis highlights the critical importance of the C3-substituent for achieving high potency and selectivity. The hypothetical data strongly suggests that replacing the C3-bromo group with a substituted aryl moiety (Analog B) is a highly effective strategy, mirroring the design of clinically successful drugs.

The detailed experimental protocols for both in vitro and in vivo assays provide a clear and validated pathway for researchers to screen and characterize new chemical entities in this class. Future work should focus on synthesizing these proposed analogs and validating their activity using the described methodologies. Further optimization could involve exploring a wider range of substitutions on the C3-aryl ring and the fused cyclopentane ring to fine-tune the pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel, highly effective anti-inflammatory agents.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

  • IC50 Determination. edX. [Link]

  • Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Brazilian Archives of Biology and Technology. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • A close look into the biological and synthetic aspects of fused pyrazole derivatives. RSC Advances. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. ResearchGate. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • IC50. Wikipedia. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

Sources

Validation

A Comparative Guide to in Silico Evaluation of AXL Kinase Inhibitors: A Case Study of Cyclopenta[c]pyrazole Analogs vs. Alternative Scaffolds

Introduction: The Rationale for Comparative Docking in Kinase Inhibitor Discovery The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Comparative Docking in Kinase Inhibitor Discovery

The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance.[1] The discovery of potent and selective AXL inhibitors is, therefore, an area of intense research. Among the promising chemical scaffolds, cyclopenta[c]pyrazole derivatives and their analogs, such as penta- and hexa-bicyclo-pyrazolones, have demonstrated significant inhibitory activity.[2] However, the competitive landscape of kinase inhibitor development necessitates a rigorous comparison of novel scaffolds against established alternatives to ascertain their potential advantages.

This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of cyclopenta[c]pyrazole-related inhibitors against AXL kinase. We will benchmark their predicted binding affinities and interaction patterns against two clinically relevant AXL inhibitors with distinct chemical scaffolds: Bemcentinib (BGB324) and Gilteritinib . This exercise is not merely academic; it represents a crucial step in computational drug discovery, enabling researchers to prioritize novel compounds for synthesis and experimental validation based on a solid in-silico foundation. By understanding the subtle yet critical differences in how these diverse molecular architectures interact with the AXL active site, we can glean valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

Methodology: A Self-Validating Protocol for Comparative Molecular Docking

The following protocol is designed to be a self-validating system, incorporating steps for methodological validation to ensure the reliability of the docking results. We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, for this study.[3]

Experimental Workflow

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl Download AXL Structure (PDB ID: 5U6B) Prot_prep Protein Preparation (Remove water, add hydrogens) PDB_dl->Prot_prep Grid_gen Grid Box Generation Prot_prep->Grid_gen Lig_prep Ligand Preparation (2D to 3D, energy minimization) Docking_run Run Docking Simulations (Cyclopenta[c]pyrazoles & Alternatives) Lig_prep->Docking_run Redocking Redocking of Co-crystallized Ligand RMSD_calc RMSD Calculation Redocking->RMSD_calc Grid_gen->Docking_run Pose_analysis Binding Pose Analysis Docking_run->Pose_analysis Interaction_analysis Interaction Analysis (H-bonds, hydrophobic contacts) Pose_analysis->Interaction_analysis Data_comparison Comparative Data Analysis (Docking Scores vs. IC50) Interaction_analysis->Data_comparison

Caption: A streamlined workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Preparation:

    • Download the crystal structure of the AXL kinase domain in complex with a macrocyclic inhibitor (PDB ID: 5U6B) from the Protein Data Bank.[4] This structure provides a well-defined active site.

    • Using AutoDockTools (ADT), prepare the protein by removing water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format. The rationale for this step is to ensure the protein is in a chemically correct state for the docking simulation, with appropriate protonation states and charges.

  • Ligand Preparation:

    • Obtain the 2D structures of the cyclopenta[c]pyrazole analogs (e.g., penta- and hexa-bicyclo-pyrazolones) and the alternative inhibitors (Bemcentinib, Gilteritinib).

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain low-energy, realistic conformers of the ligands.

    • In ADT, define the rotatable bonds and assign Gasteiger charges to the ligands.

    • Save the prepared ligands in the PDBQT format.

  • Docking Protocol Validation (Redocking):

    • Extract the co-crystallized macrocyclic inhibitor from the original 5U6B PDB file and prepare it as a ligand following the steps in 2.2.

    • Define the docking grid box to encompass the active site, centered on the position of the co-crystallized ligand.

    • Perform a docking simulation of the co-crystallized ligand back into the AXL active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[5]

  • Molecular Docking Simulations:

    • Using the validated protocol and the same grid parameters, perform docking simulations for each of the cyclopenta[c]pyrazole analogs and the alternative inhibitors (Bemcentinib and Gilteritinib).

    • Set the exhaustiveness parameter in AutoDock Vina to a value of 8 or higher to ensure a thorough search of the conformational space.

    • Generate multiple binding poses for each ligand.

  • Post-Docking Analysis:

    • Analyze the docking results, focusing on the binding poses with the lowest predicted binding energies.

    • Visualize the protein-ligand interactions using software such as PyMOL or Discovery Studio.

    • Identify and record key interactions, including hydrogen bonds and hydrophobic contacts, between the inhibitors and the AXL active site residues.

Results and Discussion: A Comparative Analysis

The following table summarizes the hypothetical, yet realistic, docking results for a representative cyclopenta[c]pyrazole analog and the two alternative inhibitors, alongside their experimentally determined IC50 values.

CompoundScaffoldDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)
Compound w12 Hexa-bicyclo-pyrazolone-10.5-10.2MET674, LYS567, ASP690<5[2]
Bemcentinib N/A-9.8-9.5MET674, LYS567, ASP69014[6][7][8]
Gilteritinib N/A-9.2-8.9MET674, LYS567, ASP6900.73[9][10]

The docking scores and predicted binding energies provide a quantitative measure of the binding affinity of each inhibitor to the AXL kinase active site. A more negative value indicates a stronger predicted interaction. In our hypothetical results, the cyclopenta[c]pyrazole analog, Compound w12, exhibits the most favorable docking score, suggesting a potentially high affinity for the target.

Interaction Analysis

A crucial aspect of this comparative study is the analysis of the specific molecular interactions that drive the binding of each inhibitor.

G cluster_axl AXL Kinase Active Site MET674 MET674 LYS567 LYS567 ASP690 ASP690 LEU564 LEU564 VAL545 VAL545 Inhibitor Cyclopenta[c]pyrazole Analog Inhibitor->MET674 H-bond (hinge) Inhibitor->LYS567 H-bond Inhibitor->ASP690 H-bond (DFG motif) Inhibitor->LEU564 Hydrophobic Inhibitor->VAL545 Hydrophobic

Sources

Comparative

A Comparative Efficacy Analysis of 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole Against Standard Cyclooxygenase-2 Inhibitors

Prepared by: A Senior Application Scientist Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1] Its versatile structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents.[1] Its versatile structure has been successfully leveraged to develop drugs for a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[1][2] A significant achievement in the application of pyrazole-based compounds is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which have become a mainstay in the management of inflammatory conditions.[3][4]

Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly prescribed medications for pain and inflammation.[5][6] Traditional NSAIDs, such as ibuprofen and naproxen, act by inhibiting both COX-1 and COX-2 enzymes.[7][8] While effective, the inhibition of the constitutively expressed COX-1 enzyme, which is involved in protecting the gastric mucosa and maintaining platelet function, can lead to gastrointestinal side effects.[4] This prompted the development of selective COX-2 inhibitors, which specifically target the inducible COX-2 enzyme that is upregulated at sites of inflammation.[3][4]

This guide presents a comparative efficacy analysis of a novel pyrazole derivative, 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (hereafter referred to as "Compound X"), against a standard-of-care COX-2 inhibitor, Celecoxib. While extensive clinical data for Compound X is not yet available, this document synthesizes preliminary (hypothetical) data and outlines the established experimental frameworks used to evaluate such compounds, providing a scientifically grounded projection of its potential therapeutic utility for researchers and drug development professionals.

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

Based on the structural features of the pyrazole class of compounds and their known anti-inflammatory properties, it is hypothesized that Compound X exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme.[9] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][7] By selectively blocking COX-2, Compound X is expected to reduce the production of these pro-inflammatory prostaglandins without significantly affecting the homeostatic functions of COX-1.[4]

The proposed mechanism is illustrated in the following signaling pathway diagram:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Homeostatic_PGs Homeostatic Prostaglandins Prostaglandins_H->Homeostatic_PGs Inflammatory_PGs Inflammatory Prostaglandins Prostaglandins_H->Inflammatory_PGs GI_Protection GI Protection & Platelet Function Homeostatic_PGs->GI_Protection Inflammation Inflammation, Pain, Fever Inflammatory_PGs->Inflammation Compound_X Compound X Compound_X->COX2 Celecoxib Celecoxib Celecoxib->COX2

Figure 1: Hypothesized Mechanism of Compound X

Comparative Efficacy: Hypothetical Preclinical Data

The following table summarizes hypothetical data from a suite of preclinical assays designed to compare the potency and selectivity of Compound X with Celecoxib.

Parameter Assay Type Compound X Celecoxib (Reference)
COX-2 Inhibition In Vitro Enzyme AssayIC₅₀ = 0.04 µMIC₅₀ = 0.05 µM
COX-1 Inhibition In Vitro Enzyme AssayIC₅₀ = 15 µMIC₅₀ = 10 µM
Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)375200
Prostaglandin E₂ (PGE₂) Production LPS-stimulated RAW 264.7 cellsIC₅₀ = 0.1 µMIC₅₀ = 0.15 µM
Anti-inflammatory Efficacy Carrageenan-induced Paw Edema (Rat)ED₅₀ = 1.5 mg/kgED₅₀ = 2.0 mg/kg
Analgesic Effect Acetic Acid-induced Writhing (Mouse)75% inhibition @ 5 mg/kg68% inhibition @ 5 mg/kg

IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose.

This hypothetical data suggests that Compound X may have a slightly higher potency and a superior COX-2 selectivity index compared to Celecoxib. This could translate to a better safety profile, particularly concerning gastrointestinal side effects.

Experimental Protocols

To ensure the reproducibility and validity of these findings, the following standard experimental protocols would be employed.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Methodology:

  • Purified ovine COX-1 or human recombinant COX-2 is pre-incubated with various concentrations of Compound X or Celecoxib for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for 2 minutes and is then terminated.

  • The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assay for Prostaglandin E₂ Production

This assay assesses the compound's ability to inhibit COX-2 activity within a cellular context.

Methodology:

  • RAW 264.7 murine macrophage cells are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of Compound X or Celecoxib for 1 hour.

  • Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the cells, which upregulates COX-2 expression.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of PGE₂ in the supernatant is measured by ELISA.

  • The IC₅₀ values are determined from the dose-response curves.

In Vivo Carrageenan-induced Paw Edema Model

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

  • Male Wistar rats (180-200g) are fasted overnight.

  • Compound X, Celecoxib, or vehicle is administered orally one hour before the induction of inflammation.

  • Inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

  • The ED₅₀ is calculated from the dose-response data.

The general workflow for preclinical evaluation is depicted below:

Experimental_Workflow Start Compound Synthesis (Compound X) In_Vitro In Vitro Assays (COX-1/COX-2 Enzyme Inhibition) Start->In_Vitro Cell_Based Cell-Based Assays (PGE₂ Production in Macrophages) In_Vitro->Cell_Based Potency & Selectivity In_Vivo In Vivo Models (Paw Edema, Analgesia) Cell_Based->In_Vivo Cellular Efficacy PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD In Vivo Efficacy Tox Toxicology Studies PK_PD->Tox Decision Go/No-Go for Clinical Development Tox->Decision

Figure 2: Preclinical Evaluation Workflow

Discussion and Future Directions

The hypothetical data presented in this guide positions 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole (Compound X) as a promising candidate for a next-generation anti-inflammatory agent. Its projected high potency and enhanced selectivity for COX-2 over COX-1 suggest the potential for a superior therapeutic window compared to existing treatments like Celecoxib. A higher selectivity index is often correlated with a reduced risk of gastrointestinal complications, a significant advantage in the long-term management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[10]

The slightly improved efficacy in the in vivo models of inflammation and pain further supports its potential as a lead compound. However, it is crucial to emphasize that these are preliminary, hypothetical findings. The next logical steps in the preclinical development of Compound X would involve:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-Target Screening: To identify any potential interactions with other receptors or enzymes that could lead to unforeseen side effects.

  • Chronic Inflammatory Models: To evaluate its efficacy in more clinically relevant models of chronic diseases like arthritis.

  • Safety and Toxicology Studies: To establish a comprehensive safety profile before consideration for human clinical trials.

References

  • Google. (n.d.). Current time in Jasper County, US.
  • Li, P., Zheng, Y., & Chen, X. (2017). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. Frontiers in Pharmacology, 8, 460. [Link]

  • Rostom, A., et al. (2003). Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly? Drugs & Aging, 20(5), 353-366. [Link]

  • Clinical Gate. (2015, March 2). Drugs for inflammation and joint disease. Retrieved from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Varrassi, G., et al. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. Retrieved from [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

  • Kirkby, N. S., et al. (2019). Cyclo-Oxygenase (COX) Inhibitors and Cardiovascular Risk: Are Non-Steroidal Anti-Inflammatory Drugs Really Anti-Inflammatory? Molecules, 24(17), 3139. [Link]

  • Guzzarlamudi, S., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 25(18), 4242. [Link]

  • da Silva, A. D., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. [Link]

  • International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Guesmi, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026, February 23). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). Molecules, 24(2), 283. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]

  • PubMed. (2022, June 15). Design, synthesis and biological evaluation of novel 5-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent potassium-competitive acid blockers. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • da Silva, A. D., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI. Retrieved from [Link]

Sources

Validation

Comparison Guide: Unambiguous Regiochemical Assignment of 3-Bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

Executive Summary In the development of pyrazole-based pharmacophores, the N-alkylation of asymmetric pyrazoles typically yields a mixture of regioisomers due to the competing nucleophilicity of the N1 and N2 atoms. For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pyrazole-based pharmacophores, the N-alkylation of asymmetric pyrazoles typically yields a mixture of regioisomers due to the competing nucleophilicity of the N1 and N2 atoms. For the fused bicyclic system 3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole, N-methylation produces both the 1-methyl and 2-methyl derivatives. Distinguishing the target 3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole from its 1-methyl counterpart is a critical structural verification step.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities available for regiochemical confirmation. More importantly, it provides a field-proven, self-validating 2D NMR protocol that eliminates the ambiguity of traditional 1D chemical shift guesswork.

Objective Comparison of Analytical Modalities

Historically, chemists relied on 1D NMR chemical shift perturbations to guess regiochemistry. However, steric compression effects can make 1D assignments highly unreliable without a known reference standard [1]. Today, advanced 2D NMR techniques and X-ray crystallography serve as the definitive standards.

ModalityRegiochemical ConfidenceThroughputSample RequirementCost / Complexity
1D NMR (1H, 13C) Low (Presumptive)High~5 mgLow
2D NMR (NOESY + HMBC) High (Definitive)Medium~10–15 mgMedium
1H-15N HMBC Very HighLow-Medium>20 mg (Natural Abundance)High (Long acquisition)
X-Ray Crystallography AbsoluteLowHigh-quality Single CrystalHigh

The Gold Standard Workflow: 2D NMR (NOESY & HMBC)

I strongly advocate for a dual-modality 2D NMR approach. Relying solely on NOESY (Nuclear Overhauser Effect Spectroscopy) can be dangerous; a lack of an NOE signal (a negative result) might stem from relaxation artifacts rather than true spatial distance. By coupling NOESY (through-space) with HMBC (through-bond), we create a self-validating system where the two experiments must logically agree to confirm the structure [2].

Causality & Mechanistic Logic

The 5,6-dihydro-4H-cyclopenta[c]pyrazole system features two bridgehead carbons (C3a and C6a) and one halogenated carbon (C3).

  • NOESY (Spatial Proximity): In the 1-methyl isomer, the N-CH3 group is spatially adjacent to the C6-CH2 protons of the cyclopentane ring, yielding a strong NOE cross-peak. In the target 2-methyl isomer, the N-CH3 is adjacent to the C3-bromine atom. Since bromine lacks protons, no NOE is observed to the cyclopentane ring.

  • HMBC (Bond Connectivity): The N-CH3 protons will show a strong three-bond (3J) coupling to the adjacent quaternary carbon. For the 1-methyl isomer, this is C6a. For the 2-methyl isomer, this is C3.

Regiochemistry_Workflow A Synthesize & Purify N-Methylated Mixture B 1D NMR (1H, 13C) Initial Shift Assessment A->B C 2D NOESY (Spatial Proximity) B->C D 2D HMBC (Through-Bond Connectivity) B->D E 1-Methyl Isomer NOE: N-CH3 ↔ C6-H HMBC: N-CH3 → C6a C->E NOE (+) to C6 F 2-Methyl Isomer (Target) NOE: None to Ring HMBC: N-CH3 → C3 C->F NOE (-) to C6 D->E 3J to C6a D->F 3J to C3

Fig 1. Multiparametric NMR workflow for unambiguous pyrazole regiochemical assignment.

Establishing the Self-Validating Protocol

To ensure absolute trustworthiness, the assignment of C3 and C6a must not rely on chemical shift assumptions. We use the cyclopentane ring protons to unambiguously assign the carbons first, creating a rigorous logical proof.

Step-by-Step Methodology:

Step 1: Sample Preparation Dissolve 10–15 mg of the purified compound in 0.6 mL of CDCl3 or DMSO-d6. High purity (>95%) is essential to prevent signal overlap in the aliphatic region.

Step 2: 1D NMR & Multiplicity Editing Acquire standard 1H and 13C{1H} spectra. Identify the N-CH3 singlet (~3.8 ppm) and the cyclopentane multiplets: C5-CH2 (quintet, ~2.4 ppm), C4-CH2 (triplet, ~2.8 ppm), and C6-CH2 (triplet, ~2.8 ppm).

Step 3: HMBC Carbon Assignment (The Anchor Step) Acquire an HMBC spectrum optimized for long-range coupling (J = 8 Hz).

  • Trace the C6-CH2 protons : They will show a 2J correlation to C6a and a 3J correlation to C3a, but no correlation to C3 (which is 4 bonds away).

  • Trace the C4-CH2 protons : They will show a 3J correlation to C3.

  • Result: The quaternary carbon that correlates with C4-CH2 but NOT C6-CH2 is definitively assigned as C3.

Step 4: Regioisomer Confirmation Assess the N-CH3 HMBC correlations. If the N-CH3 protons show a 3J correlation to the definitively assigned C3 carbon, you have confirmed the 2-methyl isomer .

Step 5: Orthogonal NOESY Validation Acquire a NOESY spectrum (mixing time 300–500 ms). Confirm the absence of a cross-peak between N-CH3 and C6-CH2, corroborating the HMBC assignment.

HMBC_NOESY_Logic N2_CH3 N-CH3 Protons C3 C3 Carbon N2_CH3->C3 3J HMBC (2-Methyl Target) C6_H C6-CH2 Protons N2_CH3->C6_H NO NOE (2-Methyl Target) C6a C6a Carbon C4_H C4-CH2 Protons C4_H->C3 3J HMBC C6_H->C3 4J (No HMBC) C6_H->C6a 2J HMBC

Fig 2. Orthogonal 2D NMR logic confirming the 2-methyl isomer via HMBC and NOESY.

Experimental Data Presentation

The following table summarizes the expected diagnostic data, demonstrating the stark contrast between the two regioisomers when subjected to the workflow above.

Diagnostic Feature3-Bromo-1-methyl Isomer3-Bromo-2-methyl Isomer (Target)
NOESY Correlation Strong NOE: N-CH3 ↔ C6-CH2No NOE to cyclopentane ring
HMBC (N-CH3) 3J coupling to C6a (~140–155 ppm)3J coupling to C3 (~100–115 ppm)
HMBC (C4-CH2) 3J coupling to C3, 2J to C3a3J coupling to C3, 2J to C3a
HMBC (C6-CH2) 2J coupling to C6a, 3J to C3a2J coupling to C6a, 3J to C3a

Orthogonal Validation (15N NMR & X-Ray)

While 1H-13C HMBC is usually sufficient, highly substituted pyrazoles may suffer from overlapping 13C signals. In such cases, 1H-15N HMBC is an excellent orthogonal tool. The "pyrrole-like" nitrogen (the one bearing the methyl group) and the "pyridine-like" nitrogen exhibit vastly different 15N chemical shifts (~ -167 ppm vs ~ -117 ppm, respectively), allowing for clear differentiation of the tautomeric/alkylation state [3].

Alternatively, X-ray crystallography provides absolute 3D spatial confirmation [4]. However, it is bottlenecked by the requirement for high-quality single crystals. For routine throughput in drug development, the NOESY/HMBC workflow remains the optimal balance of speed, cost, and definitive accuracy.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives PubMed Central (PMC) URL:[Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues PubMed Central (PMC) URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles MDPI (Molecules) URL:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Reactant of Route 2
3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.